Hormaomycin
Description
This compound has been reported in Streptomyces griseoflavus with data available.
antibacterial and antimalarial peptide from STREPTOMYCES GRISEOFLAVUS; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C55H69ClN10O14 |
|---|---|
Molecular Weight |
1129.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16R,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide |
InChI |
InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7-/t28-,29+,30+,31+,32-,35+,36+,37-,38+,40+,41+,42-,44-,45-,46-,47+/m0/s1 |
InChI Key |
YOUXQVRIWHZWQN-DKPCRMJRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2C[C@H](C[C@H]2C(=O)O[C@@H]([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@H](C)C3=CC=CC=C3)C[C@@H]4C[C@H]4[N+](=O)[O-])[C@H](C)C5=CC=CC=C5)NC(=O)[C@H](C[C@@H]6C[C@H]6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C\C |
Canonical SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC |
Synonyms |
hormaomycin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of Hormaomycin from Streptomyces griseoflavus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hormaomycin, a structurally complex cyclic depsipeptide produced by Streptomyces griseoflavus W-384, stands out for its potent biological activities. It functions as a bacterial hormone, inducing morphological differentiation and stimulating antibiotic production in other Streptomyces species. Furthermore, this compound itself exhibits significant antibiotic activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying biosynthetic pathways.
Discovery and Biological Activity
This compound was first isolated from the soil bacterium Streptomyces griseoflavus strain W-384.[1] It was identified as a novel peptide lactone with the molecular formula C₅₅H₆₉ClN₁₀O₁₄.[1] The molecule is notable for its unusual structural components, including allothreonine, isoleucine, 3-methyl-phenylalanine, and the novel amino acids 4[(Z)-prop-1-enyl]-proline and 3-(2-nitrocyclopropyl)-alanine, first identified from a natural source in this compound.[1]
The biological activities of this compound are multifaceted. It acts as a signaling molecule, inducing the formation of aerial mycelia in various Streptomyces strains.[2] This morphogenetic activity is coupled with the ability to stimulate the production of other antibiotics, making it a molecule of significant interest for fermentation process enhancement.[2] Additionally, this compound possesses a narrow-spectrum antibiotic activity, primarily targeting coryneform bacteria such as Arthrobacter and Corynebacterium.[2]
Quantitative Bioactivity Data
The minimum inhibitory concentrations (MICs) of this compound have been determined against a range of bacterial strains, highlighting its potent activity against specific Gram-positive bacteria.
| Bacterial Strain | MIC (µM) |
| Staphylococcus aureus ATCC 25923 | 0.4 |
| Bacillus subtilis ATCC 6633 | 1.8 |
| Kocuria rhizophila NBRC 12708 | 0.03 |
| Streptococcus pyogenes ATCC 19615 | 1.8 |
| Proteus hauseri NBRC 3851 | 0.9 |
| Klebsiella pneumoniae ATCC10031 | >113 |
| Salmonella enterica ATCC 14028 | >113 |
| Escherichia coli ATCC 25922 | >113 |
Experimental Protocols
Fermentation of Streptomyces griseoflavus W-384
While specific, detailed protocols for this compound production are not extensively published, a general approach based on known methods for Streptomyces fermentation can be outlined. Optimization of media components and culture conditions is crucial for enhancing the yield of this compound.
Seed Culture:
-
Inoculate a loopful of Streptomyces griseoflavus W-384 spores or mycelial fragments into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a custom medium containing soluble starch, peptone, and yeast extract).
-
Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm until a dense culture is obtained.
Production Culture:
-
Inoculate a production medium with the seed culture (typically 5-10% v/v). A variety of production media can be employed, and optimization using response surface methodology is recommended. A starting point for a production medium could be:
-
Soluble Starch: 20 g/L
-
Glucose: 10 g/L
-
Soybean Meal: 15 g/L
-
Yeast Extract: 5 g/L
-
CaCO₃: 2 g/L
-
Trace element solution
-
-
Incubate the production culture in baffled flasks at 28-30°C for 7-10 days with vigorous shaking (200-250 rpm).
-
Monitor the production of this compound periodically using methods such as HPLC analysis of the culture extract.
Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of lipophilic peptides like this compound from Streptomyces culture broth.
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake and the culture filtrate separately with an organic solvent such as ethyl acetate or butanol. Multiple extractions are recommended to ensure complete recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Initial Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, followed by ethyl acetate to methanol.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Purification:
-
Pool the this compound-containing fractions and concentrate them.
-
Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and proceed with structure elucidation.
-
Structure Elucidation Data
The structure of this compound was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry Data
High-resolution mass spectrometry is essential for determining the elemental composition of this compound.
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-FABMS | Positive | [M+H]⁺ | C₅₅H₇₀ClN₁₀O₁₄ |
NMR Spectroscopic Data
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| (4-Pe)Pro | ||
| 1 | 171.8 | |
| 2 | 61.7 | 4.26, m |
| 3 | 34.9 | 2.37, m; 1.80, m |
| 4 | 36.9 | 3.27, m |
| 5 | 53.0 | 3.98, m; 3.31, m |
| 6 | 127.8 | 5.26, dd (9.5, 9.5) |
| 7 | 128.8 | 5.64, dq (9.5, 7.0) |
| 8 | 13.5 | 1.68, d (7.0) |
| (βMe)Phe I | ||
| 9 | 171.5 | |
| 10 | 54.5 | 4.64, m |
| 11 | 43.8 | 3.67, m |
| 12 | 142.6 | |
| 13, 17 | 127.9 | 7.24, m |
| 14, 16 | 128.9 | 7.24, m |
| 15 | 126.5 | 7.15, m |
| 18 | 13.7 | 1.40, d (6.5) |
| (3-Ncp)Ala I | ||
| 19 | 171.1 | |
| 20 | 58.4 | 4.55, m |
| 21 | 33.0 | 0.78, m; 0.13, m |
| 22 | 20.4 | 0.58, m |
| 23 | 58.6 | 3.04, m |
| Phe | ||
| 24 | 169.3 | |
| 25 | 52.2 | 3.52, m |
| 26 | 38.7 | 2.79, m; 3.38, m |
| 27 | 137.3 | |
| 28, 32 | 129.3 | 7.22, m |
| 29, 31 | 128.7 | 7.22, m |
| 30 | 126.9 | 7.22, m |
| a-Thr | ||
| 33 | 168.8 | |
| 34 | 60.8 | 4.33, m |
| 35 | 69.4 | 5.40, m |
| 36 | 17.2 | 1.52, m |
| (3-Ncp)Ala II | ||
| 37 | 172.2 | |
| 38 | 51.2 | 5.14, m |
| 39 | 35.5 | 1.80, m; 1.60, m |
| 40 | 21.7 | 1.93, m |
| 41 | 59.8 | 4.04, m |
| 42 | 17.8 | 1.95, m; 1.02, m |
| Chpca | ||
| 43 | 159.7 | |
| 44 | 119.8 | |
| 45 | 109.8 | 6.68, d (4.5) |
| 46 | 103.5 | 6.08, d (4.5) |
| 47 | 121.5 |
Biosynthesis and Regulation
The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the necessary enzymes for the production of this intricate molecule.
This compound Biosynthetic Gene Cluster
The this compound BGC is organized to synthesize the peptide backbone via a non-ribosomal peptide synthetase (NRPS) machinery, along with a suite of tailoring enzymes responsible for the formation of the unusual amino acid precursors.[3][4]
Proposed Biosynthetic Pathway
The biosynthesis of this compound begins with the activation of precursor amino acids by the adenylation (A) domains of the NRPS enzymes, HrmO and HrmP.[4] These activated amino acids are then tethered to peptidyl carrier protein (PCP) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain. The final product is released from the NRPS assembly line by a thioesterase (TE) domain, likely involving cyclization to form the depsipeptide core. The formation of the unusual precursors, such as 3-(2-nitrocyclopropyl)alanine and 5-chloro-1-hydroxypyrrole-2-carboxylic acid, involves a series of dedicated tailoring enzymes encoded within the BGC.
Regulation of Biosynthesis
The production of this compound is tightly regulated at the genetic level. The BGC contains several putative regulatory genes, including hrmA (an AraC-type transcriptional regulator), hrmB, and hrmH.[2][5] Studies have shown that hrmA and hrmB act as positive regulators of this compound biosynthesis.[5] Overexpression of these genes can lead to a significant increase in the production of this compound and its analogues.[5] The gene hrmH is also thought to play a role in regulating the metabolic profile of the produced compounds.[5] This regulatory network ensures that the production of this potent signaling molecule is appropriately controlled by the bacterium.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hormaomycin: Chemical Structure and Unique Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormaomycin is a structurally complex cyclic depsipeptide produced by the soil bacterium Streptomyces griseoflavus.[1][2] It has garnered significant interest within the scientific community due to its potent biological activities, acting as a narrow-spectrum antibiotic and a signaling molecule that induces morphological differentiation and the production of other secondary metabolites in Streptomyces species at nanomolar concentrations.[3][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, with a particular focus on its unique constituent residues. It also includes quantitative data on its biological activity, detailed experimental protocols, and visualizations of its biosynthetic and signaling pathways to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Chemical Structure of this compound
This compound is a highly modified cyclic depsipeptide, meaning its core structure is composed of amino and hydroxy acids linked by amide and ester bonds.[3] The complex architecture of this compound features a macrocycle with a peptide side chain. The primary structure of this compound is characterized by the presence of several non-proteinogenic and unique amino acid residues, which are crucial for its biological activity.
Unique Residues of this compound
The remarkable biological profile of this compound is largely attributed to its unusual building blocks. These include:
-
3-(trans-2'-nitrocyclopropyl)alanine (Ncpa): This is arguably the most distinctive residue in this compound. It contains a rare nitrocyclopropyl moiety, which is biosynthetically derived from L-lysine.[3] The formation of this unique residue involves a complex enzymatic cascade.
-
4-(Z)-propenylproline: This modified proline residue contributes to the conformational rigidity of the this compound structure.
-
β-methylphenylalanine: This non-proteinogenic amino acid is another key component of the this compound scaffold.
-
5-chloro-1-hydroxypyrrol-2-carboxylic acid: This chlorinated pyrrole derivative is another unusual feature of the this compound structure.[5]
The presence of these unique residues makes the total synthesis of this compound a significant chemical challenge and highlights the remarkable biosynthetic capabilities of Streptomyces griseoflavus.
Quantitative Data
The biological activity of this compound and its naturally occurring analogs, this compound B and C, has been quantitatively assessed against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
| Bacterial Strain | This compound MIC (µg/mL) | This compound B MIC (µg/mL) | This compound C MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus ATCC 25923 | 0.5 | 8 | 16 | 0.25 |
| Bacillus subtilis ATCC 6633 | 1 | 16 | 32 | 0.5 |
| Kocuria rhizophila NBRC 12708 | 0.03 | 0.25 | 0.5 | 0.03 |
| Streptococcus pyogenes ATCC 19615 | 2 | 32 | >128 | 0.06 |
| Gram-Negative | ||||
| Klebsiella pneumoniae ATCC 10031 | 16 | >128 | >128 | 4 |
| Salmonella enterica ATCC 14028 | 32 | >128 | >128 | 2 |
| Proteus hauseri NBRC 3851 | 8 | 64 | 128 | 8 |
| Escherichia coli ATCC 25922 | 64 | >128 | >128 | 4 |
Data compiled from Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp.[5]
Experimental Protocols
Isolation and Purification of Hormaomycins
The following protocol details the isolation and purification of this compound analogs from a marine-derived Streptomyces species, which can be adapted for the isolation of this compound from S. griseoflavus.
1. Cultivation of Streptomyces sp.:
- Prepare a seed culture by inoculating 50 mL of YEME medium (4 g yeast extract, 10 g malt extract, 4 g glucose in 1 L of artificial seawater) in a 125-mL Erlenmeyer flask.
- Incubate on a rotary shaker at 160 rpm and 30°C for 3 days.
- Inoculate 200 mL of YEME medium in a 500-mL Erlenmeyer flask with 10 mL of the seed culture and incubate for 2 days under the same conditions.
- For large-scale fermentation, transfer 20 mL of the second culture into 1 L of YEME liquid medium in a 2.8-L Fernbach flask.
- Incubate the large-scale culture for 10 days.
2. Extraction of Hormaomycins:
- Extract the entire culture broth (e.g., 12 L) with an equal volume of ethyl acetate.
- Collect the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the extract in vacuo to yield the crude extract.
3. Chromatographic Purification:
- Adsorb the crude extract onto Celite.
- Load the adsorbed extract onto a C18 Sep-Pak cartridge.
- Elute with a stepwise gradient of increasing methanol concentration in water.
- Further purify the fractions containing hormaomycins using reversed-phase high-performance liquid chromatography (HPLC) with a suitable gradient of acetonitrile in water.
- Monitor the elution profile by UV absorbance and collect the peaks corresponding to the hormaomycins.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method for determining the MIC of this compound.
1. Preparation of Bacterial Inoculum:
- Grow bacterial strains overnight in Mueller-Hinton (MH) broth at 37°C.
- Harvest the cells by centrifugation and wash them twice with sterile distilled water.
- Resuspend the bacterial cells in fresh MH broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions of the stock solution in MH broth in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
- Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
- Incubate the plates for 24 hours at 37°C.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Representative Protocol for In Vitro Characterization of this compound NRPS Adenylation Domain Activity
While a specific detailed protocol for the this compound Non-Ribosomal Peptide Synthetase (NRPS) has not been published, the following is a representative protocol for assaying the adenylation (A) domain activity of an NRPS, which is the first step in amino acid activation.
1. Overexpression and Purification of the A-domain:
- Clone the gene encoding the A-domain of interest (from HrmO or HrmP) into an expression vector (e.g., pET vector with a His-tag).
- Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
- Induce protein expression with IPTG and purify the His-tagged A-domain using nickel-NTA affinity chromatography followed by size-exclusion chromatography.
2. ATP-PPi Exchange Assay:
- This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
- Prepare a reaction mixture containing the purified A-domain, the amino acid substrate, ATP, [³²P]PPi, and a suitable buffer with MgCl₂.
- Incubate the reaction at room temperature.
- Quench the reaction with a solution of activated charcoal in perchloric acid.
- Pellet the charcoal (which binds the [³²P]ATP), wash to remove unincorporated [³²P]PPi, and measure the radioactivity of the charcoal pellet using a scintillation counter.
- The amount of radioactivity incorporated is proportional to the A-domain activity.
Visualizations
This compound Biosynthesis Logical Flow
The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster encoding multimodular NRPS enzymes and various tailoring enzymes. The following diagram illustrates the logical workflow for the assembly of the this compound backbone.
Caption: Logical workflow of this compound biosynthesis.
This compound Signaling Pathway (Conceptual)
This compound acts as a signaling molecule in Streptomyces, influencing cellular development and antibiotic production. The precise molecular pathway is not yet fully elucidated. The following diagram presents a conceptual model of this signaling process.
Caption: Conceptual model of the this compound signaling pathway in Streptomyces.
Conclusion
This compound remains a fascinating and important natural product. Its complex chemical structure, characterized by several unique and rare residues, presents both a challenge and an opportunity for synthetic chemists and biochemists. Its potent biological activities as an antibiotic and a signaling molecule make it a compelling subject for further research in drug discovery and microbial chemical ecology. This technical guide provides a foundational resource for professionals in these fields, summarizing the current knowledge on this compound's structure, activity, and biosynthesis, and offering practical experimental protocols. Further elucidation of its mode of action and signaling pathway will undoubtedly open new avenues for the development of novel therapeutics and a deeper understanding of microbial interactions.
References
- 1. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces griseoflavus - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Hormaomycin mechanism of action as a bacterial hormone
An In-depth Technical Guide on Hormaomycin: Mechanism of Action as a Bacterial Hormone
Abstract
This compound is a structurally complex, cyclic depsipeptide natural product synthesized by Streptomyces griseoflavus.[1][2] It functions as a potent, low-concentration signaling molecule, or "bacterial hormone," within the Streptomyces genus, inducing morphological differentiation and stimulating the production of other secondary metabolites.[1][2][3] Concurrently, this compound exhibits potent, narrow-spectrum antibiotic activity against Gram-positive bacteria, particularly those of the coryneform group.[3][4] Its biosynthesis is orchestrated by a sophisticated nonribosomal peptide synthetase (NRPS) assembly line and involves several unique enzymatic transformations to generate its unusual precursors.[1][2] While its effects as a signaling molecule are well-documented, the precise molecular target and the downstream signal transduction cascade remain to be elucidated. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, its role as a bacterial hormone, its antibacterial properties, and the experimental methodologies used to characterize its activity.
Introduction
Produced by Streptomyces griseoflavus W-384, this compound is a peptide lactone that stands out due to its intricate chemical structure and dual biological functions.[1][3] Its structure contains several unique amino acid residues, including 4-(Z)-propenylproline, 5-chloro-1-hydroxypyrrole-2-carboxylic acid, β-methylphenylalanine, and 3-(trans-2-nitrocyclopropyl)alanine (Ncpa).[1][5] At nanomolar concentrations, it triggers profound physiological changes in various actinomycetes, most notably the formation of aerial mycelium and the enhanced production of antibiotics, acting as an intercellular signaling molecule.[1] This hormonal activity is coupled with a strong, targeted antibacterial effect against specific Gram-positive bacteria like Arthrobacter and Corynebacterium.[3][6]
Biosynthesis and Regulation
The biosynthesis of this compound is a complex process encoded by a dedicated biosynthetic gene cluster (BGC). The core peptide backbone is assembled by a nonribosomal peptide synthetase (NRPS) system, specifically involving the enzymes HrmO, HrmP, and HrmL.[1] A key feature of its biosynthesis is the formation of its unique non-proteinogenic amino acid precursors.
The formation of the 3-(trans-2-nitrocyclopropyl)alanine (Ncpa) residue is a remarkable example of enzymatic catalysis, starting from L-lysine.[7] The process is initiated by HrmI, a heme oxygenase-like dinuclear iron enzyme, which catalyzes the N-oxygenation of the ε-amino group of L-lysine to produce L-6-nitronorleucine.[7] Subsequently, the nonheme iron and α-ketoglutarate-dependent oxygenase, HrmJ, facilitates the cyclization of L-6-nitronorleucine to form the final nitrocyclopropane ring with the correct stereochemistry.[7]
The production of this compound is tightly regulated at the genetic level. The biosynthetic gene cluster contains several regulatory genes, including hrmA, hrmB, and hrmH.[4][8] Studies have shown that HrmA and HrmB are positive regulators; introducing extra copies of these genes into the wild-type S. griseoflavus strain resulted in a significant (up to 135-fold) increase in this compound production.[4][8] The gene hrmH appears to modulate the metabolic profile, and its manipulation can lead to the generation of new this compound analogs.[4]
Mechanism of Action as a Bacterial Hormone
This compound's role as a bacterial hormone is defined by its ability to influence the physiological development and metabolism of other Streptomyces species at very low concentrations.[1][3] The primary effects observed are:
-
Induction of Morphological Differentiation: this compound triggers the formation of aerial mycelia, a critical step in the Streptomyces life cycle involving the development of spore-bearing structures.[1][3]
-
Stimulation of Secondary Metabolite Production: It enhances the biosynthesis of other bioactive secondary metabolites, including antibiotics, in various Streptomyces species.[1][3]
These actions suggest that this compound functions as a quorum-sensing-like molecule, allowing cells to coordinate their behavior.[1] However, the specific receptor protein that binds this compound and the subsequent intracellular signaling pathway that leads to changes in gene expression are currently unknown.[1]
Antibacterial Activity
In addition to its signaling role, this compound is a potent antibiotic. Its spectrum of activity is narrow and primarily directed against Gram-positive bacteria.[9] It shows particularly strong inhibition of coryneform bacteria, such as Arthrobacter and Corynebacterium, which are taxonomically related to Streptomyces.[3] Gram-negative bacteria are generally resistant.[5][10]
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of this compound and its recently discovered analogs, hormaomycins B and C, has been quantified by determining their Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria.
| Bacterial Strain | This compound B (μg/mL) | This compound C (μg/mL) | Ampicillin (μg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus ATCC 25923 | 2 | 2 | 0.25 |
| Bacillus subtilis ATCC 6633 | 0.5 | 0.5 | 0.25 |
| Kocuria rhizophila NBRC 12708 | 0.25 | 0.25 | 0.06 |
| Streptococcus pyogenes ATCC 19615 | 8 | 8 | 0.06 |
| Gram-Negative | |||
| Klebsiella pneumoniae ATCC 10031 | >128 | >128 | 2 |
| Salmonella enterica ATCC 14028 | 128 | 128 | 2 |
| Proteus hauseri NBRC 3851 | 128 | 64 | 4 |
| Escherichia coli ATCC 25922 | >128 | >128 | 4 |
| Data sourced from Jeong et al., 2015.[5][11] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method used to determine the antibacterial activity of hormaomycins.
Methodology:
-
Bacterial Culture Preparation: Target bacteria are grown overnight in Mueller Hinton (MH) broth at 37°C. For S. pyogenes, the broth is supplemented with 5% lysed sheep blood.
-
Cell Harvesting: The overnight cultures are harvested by centrifugation and washed twice with sterile distilled water.
-
Inoculum Preparation: The washed bacteria are resuspended in the appropriate MH broth to a final concentration of approximately 5 x 10⁵ colony-forming units (cfu)/mL.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in DMSO.
-
Serial Dilution: The stock solution is serially diluted 2-fold in a 96-well microtiter plate using MH broth to achieve a range of concentrations (e.g., from 128 to 0.06 μg/mL).
-
Inoculation: A 10 μL aliquot of the prepared bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.[11] A reference antibiotic, such as ampicillin, is tested in parallel as a positive control.[11]
Conclusion and Future Directions
This compound represents a fascinating example of a bacterial signaling molecule with potent, dual biological activities. Its complex structure, assembled by an intricate NRPS machinery, allows it to modulate the development and metabolism of its fellow Streptomyces and inhibit the growth of competing bacteria. While significant progress has been made in understanding its biosynthesis and characterizing its physiological effects, the core mechanism of action—specifically its cellular receptor and the signal transduction pathway it activates—remains a critical unanswered question. Identifying the molecular target of this compound is the next frontier. Such a discovery would not only illuminate a novel pathway of bacterial communication but could also provide a new target for the development of highly specific antibacterial agents or compounds capable of modulating antibiotic production in industrial fermentation settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The structure of this compound and one of its all-peptide aza-analogues in solution: syntheses and biological activities of new this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereodivergent Nitrocyclopropane Formation during Biosynthesis of Belactosins and Hormaomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Hormaomycin: A Technical Guide to its Producing Organism, Biosynthesis, and Biological Activity
An in-depth analysis for researchers, scientists, and drug development professionals.
Abstract
Hormaomycin is a structurally complex, cyclic depsipeptide antibiotic produced by actinomycetes. It exhibits potent biological activities, including narrow-spectrum antibacterial effects and the ability to induce morphological differentiation and secondary metabolite production in other Streptomyces species. This technical guide provides a comprehensive overview of the producing organism, its natural habitat, the intricate biosynthetic pathway of this compound, and its biological activities, supported by quantitative data and detailed experimental methodologies.
Producing Organism and Natural Source
This compound is primarily produced by the bacterium Streptomyces griseoflavus[1][2][3][4][5]. This species of Streptomyces has been isolated from soil environments[6]. In addition to the terrestrial strains, novel analogues of this compound, designated as hormaomycins B and C, have been discovered from a marine mudflat-derived Streptomyces sp., highlighting the potential of marine actinomycetes as a source for new bioactive compounds[7][8].
Table 1: this compound Producing Organisms and Sources
| Organism Species | Strain | Natural Source | Produced Compound(s) |
| Streptomyces griseoflavus | W-384 | Soil | This compound |
| Streptomyces sp. | SNM55 | Marine Mudflat (Mohang, Korea) | Hormaomycins B and C |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a nonribosomal peptide synthetase (NRPS) gene cluster. This pathway is responsible for assembling the unique and structurally diverse amino acid precursors that constitute the final depsipeptide[1][2].
Biosynthetic Gene Cluster and Precursor Formation
The biosynthetic gene cluster for this compound in S. griseoflavus contains the necessary enzymatic machinery for the synthesis of its unusual building blocks[1]. These include 3-(2-nitrocyclopropyl)alanine, 4-[(Z)-prop-1-enyl]-proline, and 5-chloro-1-hydroxypyrrole-2-carboxylic acid[4][8][9]. The formation of the 3-(trans-2-nitrocyclopropyl)-alanine moiety, a key component, involves a unique enzymatic cascade. The heme oxygenase-like enzyme HrmI catalyzes the N-oxygenation of L-lysine to produce 6-nitronorleucine. Subsequently, the nonheme iron enzyme HrmJ facilitates the cyclization of the nitroalkane to form the nitrocyclopropane ring with the correct stereochemistry[9][10].
Nonribosomal Peptide Synthesis
The depsipeptide backbone of this compound is constructed by a multi-modular NRPS assembly line, encoded by genes such as hrmO, hrmP, and hrmL[1]. These enzymes activate and sequentially link the various amino acid and keto acid precursors to form the final cyclic structure.
Biological Activity
This compound exhibits a range of biological activities, primarily as a potent antibiotic and a signaling molecule within its microbial environment.
Antibacterial Activity
This compound is a narrow-spectrum antibiotic, demonstrating high potency against certain Gram-positive bacteria, particularly coryneform taxa like Arthrobacter and Corynebacterium, which are closely related to Streptomyces[3]. The newer analogues, hormaomycins B and C, have shown significant inhibitory effects against a broader range of pathogenic Gram-positive and Gram-negative bacteria[7][8].
Table 2: Antibacterial Activity (MIC, µg/mL) of this compound and its Analogues
| Organism | This compound | This compound B | This compound C |
| Staphylococcus aureus (MSSA) | - | 4 | 4 |
| Staphylococcus aureus (MRSA) | - | 4 | 4 |
| Enterococcus faecalis | - | 8 | 8 |
| Enterococcus faecium | - | 8 | 8 |
| Escherichia coli | - | 16 | 16 |
| Pseudomonas aeruginosa | - | 32 | >32 |
| Klebsiella pneumoniae | - | 16 | 16 |
| Data for Hormaomycins B and C extracted from[7]. Data for the original this compound against these specific pathogens is not readily available in the searched literature. |
Morphogenetic and Regulatory Activity
Beyond its antibiotic properties, this compound acts as a signaling molecule, inducing morphological changes and stimulating antibiotic production in various Streptomyces species[1][3]. At nanomolar concentrations, it can trigger the formation of aerial mycelia, a key step in the developmental cycle of these bacteria[1][3]. This suggests a role for this compound in chemical communication and the regulation of secondary metabolism within complex microbial communities.
Experimental Protocols
Cultivation of Producing Organism and this compound Production
Streptomyces griseoflavus W-384 can be cultivated on various standard media for actinomycetes. For this compound production, specific fermentation conditions are required. While detailed industrial-scale fermentation protocols are proprietary, lab-scale production can be achieved in liquid cultures with appropriate nutrient sources. It has been noted that this compound production can be inconsistent and in low quantities, which has prompted investigations into the role of cluster-encoded regulatory genes to enhance fermentation titers[10].
Isolation and Purification
A general workflow for the isolation and purification of this compound from a culture broth is outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound and its analogues is typically determined using a serial dilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound remains a molecule of significant interest due to its unique chemical structure and dual biological activities as both an antibiotic and a signaling molecule. The elucidation of its biosynthetic pathway opens avenues for synthetic biology and metabolic engineering approaches to generate novel analogues with potentially improved therapeutic properties. Further research into its mode of action and its ecological role will continue to provide valuable insights for drug discovery and microbial ecology.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First total synthesis of this compound, a naturally occurring depsipeptide with interesting biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Streptomyces platensis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Hormaomycin: A Technical Guide to a Complex Peptide Lactone Antibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hormaomycin is a highly modified cyclic depsipeptide antibiotic produced by the bacterium Streptomyces griseoflavus.[1][2][3] First identified as a potent inducer of cytodifferentiation and antibiotic biosynthesis in various Streptomyces species, it functions as a bacterial hormone or signaling molecule at nanomolar concentrations.[1][3] Beyond its role in microbial development, this compound exhibits a narrow-spectrum antibacterial activity, primarily against coryneform actinomycetes.[1][4] Its intricate chemical structure, featuring several unusual amino acid residues, and its dual functionality as both a signaling molecule and an antibiotic make it a subject of significant interest in natural product chemistry, microbiology, and drug discovery.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, biosynthesis, and the experimental methodologies used for its study.
Core Concepts
Chemical Structure and Properties
This compound is a complex peptide lactone with the molecular formula C₅₅H₆₉ClN₁₀O₁₄ and a molecular weight of 1129.65 g/mol .[5][6] Its unique structure is characterized by the presence of several non-proteinogenic amino acids, including:
-
4-(Z)-propenylproline: An unsaturated proline derivative.[7][8]
-
3-(2-nitrocyclopropyl)alanine: Containing a rare nitrocyclopropyl moiety.[7][8]
-
5-chloro-1-hydroxypyrrol-2-carboxylic acid: A chlorinated and hydroxylated pyrrole derivative.[7][8]
The complex and stereochemically rich structure of this compound has been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₅H₆₉ClN₁₀O₁₄ | [5][6] |
| Molecular Weight | 1129.65 g/mol | [5] |
| Appearance | White powder | [7] |
| Key Structural Moieties | Cyclic depsipeptide, 4-(Z)-propenylproline, 3-(2-nitrocyclopropyl)alanine, 5-chloro-1-hydroxypyrrol-2-carboxylic acid, β-methylphenylalanine | [7][8] |
Biological Activity and Mechanism of Action
This compound exhibits two primary biological activities:
-
Antibacterial Activity: It is a potent, narrow-spectrum antibiotic effective against certain Gram-positive bacteria, particularly coryneform actinomycetes like Arthrobacter and Corynebacterium.[3][4] The antibacterial activity of this compound and its analogues, this compound B and C, has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).
-
Signaling Molecule: Within the genus Streptomyces, this compound acts as a bacterial hormone, inducing morphological differentiation (e.g., aerial mycelium formation) and stimulating the production of other secondary metabolites, including antibiotics.[1][2][3] This quorum sensing-like activity suggests a role in intercellular communication and coordination of bacterial populations.
The precise molecular mechanism underlying this compound's signaling activity is not yet fully elucidated. It is presumed to interact with a specific receptor, which then triggers a downstream signaling cascade leading to changes in gene expression that govern differentiation and secondary metabolism. However, the receptor and the components of this signal transduction pathway remain to be identified.
Data Presentation: Antibacterial Spectrum
The antibacterial efficacy of this compound and its naturally occurring analogues, this compound B and C, has been evaluated against a panel of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth.
Table 2: Minimum Inhibitory Concentrations (MICs) of Hormaomycins
| Bacterial Strain | This compound (µM) | This compound B (µM) | This compound C (µM) |
| Gram-Positive | |||
| Staphylococcus aureus ATCC 25923 | 0.4 | 7 | Not Reported |
| Bacillus subtilis ATCC 6633 | 1.8 | 14 | Not Reported |
| Kocuria rhizophila NBRC 12708 | 0.03 | 0.4 | Not Reported |
| Streptococcus pyogenes ATCC 19615 | 1.8 | 14 | Not Reported |
| Gram-Negative | |||
| Klebsiella pneumoniae ATCC 10031 | >113 | >115 | Not Reported |
| Salmonella enterica ATCC 14028 | >113 | 29 | Not Reported |
| Proteus hauseri NBRC 3851 | 0.9 | 29 | Not Reported |
| Escherichia coli ATCC 25922 | >113 | >115 | Not Reported |
Data sourced from[7]
Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound.
1. Isolation and Purification of Hormaomycins
The following protocol is adapted from the isolation of Hormaomycins B and C from a marine-derived Streptomyces sp. and can be applied for the isolation of this compound from S. griseoflavus with appropriate modifications.
-
1.1. Cultivation:
-
Prepare a seed culture of the producing Streptomyces strain in a suitable liquid medium (e.g., YEME medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose).
-
Incubate the seed culture at 30°C with shaking for 3 days.
-
Inoculate a larger production culture with the seed culture and incubate for 7-10 days at 30°C with shaking.
-
-
1.2. Extraction:
-
Harvest the entire culture broth and extract with an equal volume of ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo to obtain the crude extract.
-
-
1.3. Chromatographic Purification:
-
Adsorb the crude extract onto a solid support (e.g., Celite).
-
Perform initial fractionation using solid-phase extraction (SPE) with a C18 cartridge, eluting with a stepwise gradient of methanol in water.
-
Subject the active fractions to further purification using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a suitable gradient of acetonitrile in water.
-
Monitor the elution profile using a UV detector and collect the fractions corresponding to the hormaomycins.
-
Combine and concentrate the pure fractions to yield the isolated compounds.
-
2. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
2.1. Preparation of Bacterial Inoculum:
-
Culture the test bacterial strains in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the test medium.
-
-
2.2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the test medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
2.3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
2.4. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, indicating bacterial growth.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Mandatory Visualizations
Biosynthesis of this compound
This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster encodes a series of enzymes that catalyze the assembly of the peptide backbone from both proteinogenic and non-proteinogenic amino acid precursors. The following diagram illustrates a high-level workflow of this compound biosynthesis.
Caption: High-level workflow of this compound biosynthesis.
Signaling Pathway of this compound in Streptomyces
As a bacterial hormone, this compound induces morphological differentiation and secondary metabolite production in Streptomyces. The exact signaling pathway is not yet fully characterized. The following diagram represents a conceptual model of this process.
Caption: Conceptual model of this compound signaling in Streptomyces.
Conclusion
This compound stands out as a fascinating natural product with a dual role as a potent, narrow-spectrum antibiotic and a signaling molecule that orchestrates complex developmental processes in its producing organism. Its intricate chemical structure and unique biological activities continue to attract the attention of researchers. While significant progress has been made in understanding its biosynthesis and antibacterial properties, the detailed molecular mechanisms of its signaling function remain a promising area for future investigation. A deeper understanding of the this compound signaling pathway could unveil new targets for antimicrobial drug development and provide novel strategies for manipulating antibiotic production in industrially important microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
Investigating the Antimalarial Properties of Hormaomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hormaomycin, a structurally complex cyclodepsipeptide produced by Streptomyces griseoflavus, has demonstrated notable biological activities, including potent antibiotic effects. Emerging research has also highlighted its potential as an antimalarial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against Plasmodium falciparum, the deadliest species of malaria parasite. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols for in vitro assessment, and presents a hypothetical mechanism of action based on current knowledge of antimicrobial peptides and essential parasite signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimalarial therapeutics.
Quantitative Assessment of Antiplasmodial Activity
The in vitro efficacy of this compound and its analogues against Plasmodium falciparum has been evaluated, demonstrating significant inhibitory activity. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Compound | P. falciparum IC50 (µg/mL)[1] |
| This compound | 0.005 |
| Analogue 8a | 0.015 |
| Analogue 52a | 0.017 |
| Analogue 58 | 0.011 |
| Analogue 59 | 0.010 |
| Aza-analogue 60 | 0.012 |
| Aza-analogue 61 | 0.013 |
| Chloroquine (Reference) | 0.008 |
| Artemisinin (Reference) | 0.001 |
Experimental Protocols for In Vitro Antiplasmodial Assays
While the precise experimental details for the IC50 values presented above are part of a larger body of work, a standard and widely accepted methodology for determining the in vitro antiplasmodial activity of novel compounds is the SYBR Green I-based fluorescence assay.
Plasmodium falciparum Culture Maintenance
-
Parasite Strain: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is maintained in continuous culture.
-
Culture Medium: The parasites are cultured in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 0.2% sodium bicarbonate, and 50 µg/mL gentamicin.
-
Erythrocytes: Human O+ erythrocytes are used as host cells at a 4% hematocrit.
-
Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment to ensure a homogenous population for the assay.
SYBR Green I-Based Fluorescence Assay
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the growing parasites.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Plate Setup: In a 96-well black microtiter plate, 10 µL of each compound dilution is added to triplicate wells. Control wells containing untreated parasitized red blood cells (positive control) and uninfected red blood cells (negative control) are also included.
-
Parasite Addition: A synchronized parasite culture (predominantly ring stages) with a parasitemia of 0.5-1% and a final hematocrit of 2% is added to each well in a volume of 90 µL.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions described in section 2.1.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are corrected by subtracting the background fluorescence from uninfected erythrocytes. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mechanism of Action and Signaling Pathways
The precise molecular target and mechanism of action of this compound against P. falciparum have not yet been elucidated.[2] However, based on the known activities of other antimicrobial peptides (AMPs) and the essential signaling pathways of the parasite, a hypothetical mechanism can be proposed. Many AMPs exert their effect by disrupting membrane integrity. This could be a primary mechanism for this compound, leading to dysregulation of crucial intracellular signaling cascades that are vital for parasite survival and proliferation.
Key signaling hubs in P. falciparum that could be indirectly affected by membrane disruption include those regulated by calcium (Ca2+) and cyclic AMP (cAMP). These second messengers are critical for processes such as erythrocyte invasion, protein secretion, and cell cycle progression. A compromised parasite membrane would lead to uncontrolled ion flux, disrupting the carefully regulated intracellular concentrations of Ca2+ and the activity of adenylyl and guanylyl cyclases, thereby throwing these essential signaling pathways into disarray and leading to parasite death.
Conclusion and Future Directions
This compound exhibits potent in vitro activity against Plasmodium falciparum, positioning it as a promising candidate for further antimalarial drug development. The data presented in this guide underscore the need for more in-depth studies to fully characterize its efficacy and mechanism of action. Future research should focus on:
-
Elucidating the Molecular Target: Identifying the specific binding partners of this compound within the parasite is crucial for understanding its mode of action and for rational drug design.
-
In Vivo Efficacy: Assessing the activity of this compound in animal models of malaria is a necessary next step to determine its potential as a therapeutic agent.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are required to evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of additional analogues will help to optimize the potency and selectivity of this class of compounds.
By addressing these key areas, the full therapeutic potential of this compound as a novel antimalarial agent can be realized.
References
An In-Depth Technical Guide to the Hormaomycin Biosynthesis Pathway and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hormaomycin is a structurally intricate cyclic depsipeptide produced by the soil bacterium Streptomyces griseoflavus.[1] It exhibits potent antibiotic activity and functions as a microbial hormone, inducing morphological differentiation and secondary metabolite production in other Streptomyces species.[1][2] The complex architecture of this compound, featuring several unique chemical moieties such as cyclopropyl, nitro, and chloro groups, has made its biosynthesis a subject of significant scientific interest.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, a detailed analysis of its corresponding gene cluster, and the experimental methodologies employed to elucidate its formation. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery and development.
This compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces griseoflavus. This cluster, designated as the 'hrm' cluster, is comprised of a suite of genes encoding the necessary enzymatic machinery for the assembly of this complex natural product. The core of the biosynthetic apparatus is a Non-Ribosomal Peptide Synthetase (NRPS) system, which is responsible for the iterative condensation of amino acid precursors.[1][2]
Organization of the hrm Gene Cluster
The hrm gene cluster is a contiguous stretch of DNA containing genes that encode for the NRPS machinery, tailoring enzymes, regulatory proteins, and transport functions. A model of the gene map reveals a collection of open reading frames (ORFs) with predicted functions based on homology to known biosynthetic genes.[3]
| Gene | Proposed Function | Homology/Domain Analysis |
| hrmA | AraC-type transcriptional regulator | AraC family transcriptional regulator |
| hrmB | Putative regulator | LAL family transcriptional regulator |
| hrmC | Methyltransferase | S-adenosyl-L-methionine-dependent methyltransferase |
| hrmD | F420-dependent oxidoreductase | F420-dependent enzyme |
| hrmE | Tyrosine hydroxylase | Aromatic amino acid hydroxylase |
| hrmF | DOPA-cleaving oxidoreductase | Dioxygenase |
| hrmG | γ-Glutamyltranspeptidase | Transpeptidase |
| hrmH | Putative regulator | Transcriptional regulator |
| hrmI | Unknown | - |
| hrmJ | Unknown | - |
| hrmK | Acyl-CoA synthetase | Acyl-CoA synthetase domain |
| hrmL | Type II peptidyl carrier protein | Peptidyl carrier protein |
| hrmM | Acyl-CoA dehydrogenase | Acyl-CoA dehydrogenase domain |
| hrmN | Acyl-CoA dehydrogenase | Acyl-CoA dehydrogenase domain |
| hrmO | Non-ribosomal peptide synthetase (NRPS) | Condensation (C), Adenylation (A), Thiolation (T) domains |
| hrmP | Non-ribosomal peptide synthetase (NRPS) | C, A, T, Epimerization (E) domains |
| hrmQ | FADH2-dependent halogenase | Halogenase |
| hrmR | MbtH-like protein | MbtH family protein |
| hrmS | Methyltransferase | Methyltransferase domain |
| hrmT | Diaminopimelate epimerase | Epimerase |
| hrmU | Integral membrane transporter | Transporter protein |
| hrmV | ABC transporter ATP-binding protein | ABC transporter |
| hrmW | Integral membrane protein | Membrane protein |
This table represents a summary of putative gene functions based on bioinformatic analysis of the this compound gene cluster.[3]
The this compound Biosynthetic Pathway
The assembly of this compound is a multi-step process that begins with the synthesis of its unusual amino acid precursors, followed by their assembly on the NRPS template, and concluding with post-assembly modifications.
Precursor Biosynthesis
The unique building blocks of this compound, such as 3-(trans-2'-nitrocyclopropyl)alanine and 5-chloro-1-hydroxypyrrole-2-carboxylic acid, are synthesized by dedicated enzymes encoded within the hrm cluster. Feeding studies have been instrumental in identifying the primary metabolic precursors of these moieties.[1][4]
NRPS-Mediated Assembly
The core structure of this compound is assembled by the NRPS enzymes HrmO and HrmP. These large, multi-domain enzymes function in an assembly-line fashion to sequentially incorporate the amino acid building blocks. The adenylation (A) domains of the NRPS modules are responsible for recognizing and activating the specific amino acid substrates. The peptidyl carrier protein (PCP) or thiolation (T) domains then hold the activated amino acids, and the condensation (C) domains catalyze the formation of peptide bonds.[3]
Post-Assembly Modifications
Following the assembly of the peptide backbone, a series of tailoring reactions occur to yield the final this compound structure. These modifications are catalyzed by enzymes encoded within the hrm cluster and include halogenation, methylation, and epimerization.[3]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Gene Cluster Analysis
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following sections provide an overview of the key experimental protocols.
Gene Knockout and Complementation
To confirm the involvement of a specific gene in this compound biosynthesis, targeted gene inactivation is performed. This is typically achieved through homologous recombination to replace the gene of interest with an antibiotic resistance cassette.
Protocol for Gene Knockout in Streptomyces
-
Construct the knockout vector: A plasmid is engineered to contain two regions of homology flanking the target gene, with an intervening antibiotic resistance marker.
-
Introduce the vector into S. griseoflavus: The non-replicating vector is introduced into the host strain, often via intergeneric conjugation from E. coli.
-
Select for double-crossover mutants: Exconjugants are selected on media containing the appropriate antibiotics to identify clones where the wild-type gene has been replaced by the resistance cassette.
-
Confirm the knockout: The correct gene replacement is verified by PCR and Southern blot analysis.
-
Analyze the phenotype: The mutant strain is fermented, and the culture extract is analyzed by HPLC and mass spectrometry to confirm the abolition of this compound production.
-
Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type gene is reintroduced into the mutant on an integrative plasmid, and the restoration of this compound production is assessed.
Heterologous Expression
To further characterize the biosynthetic pathway and potentially produce novel analogs, the entire hrm gene cluster can be expressed in a heterologous host.
Protocol for Heterologous Expression
-
Clone the gene cluster: The complete hrm gene cluster is captured on a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Introduce the cluster into a heterologous host: The vector containing the gene cluster is introduced into a genetically amenable Streptomyces host, such as S. coelicolor or S. albus.
-
Fermentation and analysis: The heterologous host is fermented under conditions conducive to secondary metabolite production, and the culture extract is analyzed for the production of this compound or related compounds.
In Vitro Biochemical Assays
The function of individual enzymes in the this compound pathway can be confirmed through in vitro biochemical assays using purified proteins.
Protocol for Adenylation Domain Specificity Assay
-
Clone and express the A-domain: The DNA sequence encoding the adenylation domain of interest is cloned into an expression vector, and the protein is overexpressed in E. coli and purified.
-
ATP-PPi exchange assay: The substrate specificity of the A-domain is determined by measuring the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP. The reaction mixture contains the purified A-domain, ATP, [³²P]PPi, and the amino acid substrate to be tested.
-
Analysis: The amount of [³²P]ATP formed is quantified by scintillation counting, providing a measure of the enzyme's activity with the tested substrate.
Quantitative Data
While comprehensive quantitative data for all enzymes in the this compound pathway is not yet available in the public domain, studies on homologous NRPS systems provide a framework for the expected kinetic parameters. Overexpression of regulatory genes has been shown to significantly impact this compound production.
Table 4.1: Effect of Regulator Overexpression on this compound Production
| Gene Overexpressed | Fold Increase in this compound Production | Reference |
| hrmA | ~10-fold | [5] |
| hrmB | up to 135-fold | [5] |
Table 4.2: Representative Kinetic Parameters for NRPS Adenylation Domains
| Enzyme (Homologous System) | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| EntE (Enterobactin) | L-Ser | 230 | 120 | 8.7 x 10³ | |
| TycA (Tyrocidine) | L-Phe | 15 | 55 | 6.1 x 10⁴ |
This table presents data from well-characterized NRPS systems to illustrate typical kinetic values. Specific data for HrmO and HrmP A-domains are not yet published.
Experimental Workflow Visualization
The overall process of analyzing the this compound gene cluster can be visualized as a logical workflow.
Caption: Experimental workflow for this compound gene cluster analysis.
Conclusion
The study of the this compound biosynthetic pathway and its corresponding gene cluster offers a fascinating glimpse into the intricate molecular machinery that nature employs to construct complex bioactive molecules. The combination of genetic, bioinformatic, and biochemical approaches has been pivotal in unraveling the steps of its assembly. Future research in this area will likely focus on the detailed enzymatic mechanisms of the tailoring reactions that install the unique chemical functionalities of this compound, as well as harnessing the biosynthetic machinery for the production of novel, therapeutically valuable analogs. This guide provides a foundational resource for researchers embarking on or continuing studies in this exciting field.
References
- 1. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Dissection of Hormaomycin: An In-Depth Technical Guide to a Complex Depsipeptide
For Immediate Release
GÖTTINGEN, Germany – November 6, 2025 – The intricate molecular architecture of hormaomycin, a potent cyclic depsipeptide antibiotic produced by Streptomyces griseoflavus, has been a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate and characterize the complex structure of this compound and its analogues. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents a comparative analysis of the spectroscopic data that have been pivotal in understanding this remarkable natural product.
This compound's structure, featuring several non-proteinogenic amino acids, presents a significant challenge for structural analysis. A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) has been instrumental in piecing together its unique cyclic structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy has been the primary tool for determining the solution-state conformation of this compound. The initial structural elucidation was a significant undertaking, combining various NMR techniques to assign the complex array of proton and carbon signals.[1] More recent studies on this compound and its synthetic aza-analogues have further refined our understanding of its conformation in solution.[2]
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift and coupling constant data for this compound and its recently discovered analogues, this compound B and C, in CDCl₃. This comparative data is essential for identifying the subtle structural differences between these compounds.
Table 1: ¹H NMR Data (600 MHz, CDCl₃) for this compound B and C
| Position | This compound B (δH, mult., J in Hz) | This compound C (δH, mult., J in Hz) |
| (4-Pe)Pro | ||
| 2 | 4.26, m | 4.26, dd (11.0, 6.5) |
| 3a | 2.37, m | 2.36, m |
| 3b | 1.80, m | 1.81, m |
| 4 | 3.27, m | 3.25, m |
| 5a | 3.98, m | 3.98, m |
| 5b | 3.31, m | 3.27, m |
| 6 | 5.26, dd (9.5, 9.5) | 5.26, dd (9.0, 9.0) |
| 7 | 5.64, dq (9.5, 7.0) | 5.63, dq (9.0, 7.0) |
| 8 | 1.68, d (7.0) | 1.66, d (7.0) |
| (βMe)Phe | ||
| 10 | 4.64, m | 4.64, m |
| 11 | 3.67, m | 3.67, m |
| 12 | 1.29, d (7.0) | 1.40, d (6.5) |
| 14 | 7.24, m | 7.24, m |
| 15 | 7.24, m | 7.24, m |
| 16 | 7.17, m | 7.17, m |
| Ile | ||
| 18 | 4.55, d (9.0) | 4.55, d (9.0) |
| 19 | 1.83, m | 1.83, m |
| 20a | 1.48, m | 1.48, m |
| 20b | 1.13, m | 1.13, m |
| 21 | 0.86, d (7.0) | 0.86, d (7.0) |
| 22 | 0.80, t (7.5) | 0.80, t (7.5) |
| (3-Ncp)Ala I | ||
| 25 | 3.52, m | 3.55, m |
| 26a | 0.56, m | 0.78, m |
| 26b | -0.26, m | 0.13, m |
| 27 | 0.28, m | 0.58, m |
| 28 | 2.92, m | 3.04, m |
| 29a | -0.66, m | -0.34, m |
| 29b | 1.02, m | 1.13, m |
| Phe/(βMe)Phe | ||
| 31 | 4.48, m | 4.48, m |
| 32a | 2.79, m | 3.67, m |
| 32b | 3.38, m | 1.40, d (6.5) |
| 34 | 7.22, m | 7.24, m |
| 35 | 7.22, m | 7.24, m |
| 36 | 7.17, m | 7.17, m |
| a-Thr | ||
| 38 | 4.33, d (2.0) | 4.33, d (2.0) |
| 39-NH | 8.98, brs | 8.95, brs |
| 41 | 5.40, m | 5.38, m |
| 42 | 1.52, m | 1.48, m |
| (3-Ncp)Ala II | ||
| 44 | 5.14, m | 5.09, m |
| 45a | 1.80, m | 1.83, m |
| 45b | 1.60, m | 1.61, m |
| 46 | 1.93, m | 1.91, m |
| 47 | 4.04, m | 4.05, m |
| 48a | 1.95, m | 1.95, m |
| 48b | 1.02, m | 1.01, m |
| Chpca | ||
| 51 | 6.68, d (4.5) | 6.81, d (4.5) |
| 52 | 6.08, d (4.5) | 6.13, d (4.5) |
| N-OH | 10.8, brs | 10.8, brs |
Table 2: ¹³C NMR Data (150 MHz, CDCl₃) for this compound B and C
| Position | This compound B (δC) | This compound C (δC) |
| (4-Pe)Pro | ||
| 1 | 171.8 | 171.6 |
| 2 | 61.7 | 61.8 |
| 3 | 34.9 | 35.8 |
| 4 | 36.9 | 37.0 |
| 5 | 53.0 | 53.0 |
| 6 | 127.8 | 127.9 |
| 7 | 128.8 | 128.8 |
| 8 | 13.5 | 13.5 |
| (βMe)Phe | ||
| 9 | 171.5 | 171.5 |
| 10 | 54.5 | 54.9 |
| 11 | 45.4 | 45.4 |
| 12 | 13.7 | 13.7 |
| 13 | 142.6 | 142.6 |
| 14 | 127.9 | 127.9 |
| 15 | 128.0 | 128.0 |
| 16 | 126.1 | 126.1 |
| Ile | ||
| 17 | 171.1 | 171.1 |
| 18 | 58.4 | 58.4 |
| 19 | 37.1 | 37.1 |
| 20 | 24.8 | 24.8 |
| 21 | 15.5 | 15.5 |
| 22 | 11.4 | 11.4 |
| (3-Ncp)Ala I | ||
| 24 | 169.3 | 168.2 |
| 25 | 52.2 | 52.8 |
| 26 | 33.4 | 33.0 |
| 27 | 20.2 | 20.4 |
| 28 | 58.7 | 58.6 |
| 29 | 17.7 | 17.4 |
| Phe/(βMe)Phe | ||
| 30 | 168.8 | 168.3 |
| 31 | 56.4 | 60.6 |
| 32 | 38.7 | 37.1 |
| 33 | 137.3 | 142.6 |
| 34 | 129.3 | 127.9 |
| 35 | 128.3 | 128.0 |
| 36 | 126.6 | 126.1 |
| a-Thr | ||
| 37 | 167.9 | 167.9 |
| 38 | 60.8 | 60.8 |
| 40 | 76.4 | 76.4 |
| 41 | 69.4 | 69.6 |
| 42 | 17.2 | 17.3 |
| (3-Ncp)Ala II | ||
| 43 | 172.2 | 172.1 |
| 44 | 51.2 | 51.5 |
| 45 | 35.5 | 35.2 |
| 46 | 21.7 | 21.7 |
| 47 | 59.8 | 59.6 |
| 48 | 17.8 | 17.9 |
| Chpca | ||
| 49 | 159.7 | 160.1 |
| 50 | 119.8 | 119.8 |
| 51 | 109.8 | 109.8 |
| 52 | 103.5 | 104.0 |
| 53 | 121.5 | 120.5 |
Experimental Protocols for NMR Spectroscopy
A detailed protocol for the NMR analysis of this compound and its analogues is outlined below. This protocol is a composite of best practices for the analysis of complex cyclic depsipeptides.
1.2.1. Sample Preparation
-
Sample Purity: Samples should be of high purity (>95%) as determined by HPLC.
-
Solvent: this compound and its analogues are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the conformation of the peptide.[2]
-
Concentration: A concentration of 5-10 mg of the peptide in 0.5 mL of deuterated solvent is typically used for standard NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
1.2.2. NMR Data Acquisition
-
Instrumentation: High-field NMR spectrometers (e.g., 600 MHz or higher for ¹H) equipped with a cryoprobe are recommended for optimal resolution and sensitivity.
-
1D ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (ns): 16-64
-
Spectral Width (sw): 12-16 ppm
-
Acquisition Time (aq): 2-4 s
-
Relaxation Delay (d1): 1-2 s
-
-
1D ¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024-4096
-
Spectral Width (sw): 200-240 ppm
-
Acquisition Time (aq): 1-2 s
-
Relaxation Delay (d1): 2 s
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (amino acid residue). A mixing time of 80-100 ms is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for sequencing the peptide backbone.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, providing information about the 3D structure.
-
1.2.3. Data Processing and Analysis
-
Software: Bruker TopSpin, MestReNova, or similar software packages are used for processing and analyzing the NMR data.
-
Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.
-
Analysis: Chemical shifts are referenced to TMS. Coupling constants are measured from the 1D ¹H spectra. The 2D spectra are used to build up the spin systems of the individual amino acid residues and to establish the sequence of these residues in the cyclic peptide.
Mass Spectrometry: Unveiling the Elemental Composition and Sequence
Mass spectrometry is a critical complementary technique to NMR, providing precise molecular weight information and aiding in the sequencing of the peptide.
Quantitative Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound and its analogues.
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| This compound B | HR-FAB-MS | 1115.4611 [M+H]⁺ | 1115.4605 | C₅₄H₆₇ClN₁₀O₁₄ |
| This compound C | HR-FAB-MS | 1137.4432 [M+Na]⁺ | 1137.4424 | C₅₄H₆₇ClN₁₀O₁₄Na |
Experimental Protocol for Mass Spectrometry
2.2.1. Sample Preparation
-
The purified peptide is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water.
-
For Fast Atom Bombardment (FAB), a matrix such as m-nitrobenzyl alcohol (m-NBA) or glycerol is mixed with the sample solution on the probe tip.
2.2.2. Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer, such as a double-focusing magnetic sector instrument (for FAB) or a modern Orbitrap or TOF instrument (for ESI), is used.
-
FAB-MS: The sample/matrix mixture is bombarded with a high-energy beam of atoms (e.g., Xenon) to generate gas-phase ions.
-
Tandem MS (MS/MS): To obtain sequence information, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
2.2.3. Data Analysis
-
The accurate mass measurement from HRMS is used to determine the elemental composition.
-
The fragmentation pattern from the MS/MS spectrum is analyzed to deduce the amino acid sequence. The fragmentation of cyclic peptides can be complex, often requiring the analysis of multiple fragment ion series (b, y, and internal fragments).
Circular Dichroism (CD) Spectroscopy: Probing the Chiral Nature
CD spectroscopy is a powerful technique for investigating the secondary structure and absolute configuration of chiral molecules like this compound.
Experimental Protocol for Circular Dichroism
3.1.1. Sample Preparation
-
Purity and Concentration: The peptide sample must be highly pure and its concentration accurately determined (e.g., by UV-Vis spectroscopy or amino acid analysis). A typical concentration range is 0.1-0.2 mg/mL.
-
Solvent: The choice of solvent is critical. For far-UV CD, a solvent that is transparent in this region is necessary (e.g., methanol, acetonitrile, or a low concentration of a suitable buffer like phosphate buffer).
3.1.2. Data Acquisition
-
Instrumentation: A CD spectropolarimeter is used.
-
Parameters:
-
Wavelength Range: Typically 190-260 nm for secondary structure analysis.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50-100 nm/min.
-
Data Pitch: 0.1-0.5 nm.
-
Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.
3.1.3. Data Analysis
-
The CD spectrum of a new analogue is compared to that of this compound with a known absolute configuration. A similar CD spectrum suggests the same overall stereochemistry.
X-ray Crystallography: The Quest for a Solid-State Structure
While solution-state conformation is crucial for understanding biological activity, a solid-state structure from X-ray crystallography provides the ultimate atomic-resolution picture. Although obtaining suitable crystals of complex natural products like this compound is a significant challenge, a crystal structure of synthetic this compound has been reported. This analysis confirmed the absolute configuration determined by other methods and provided a detailed view of its solid-state conformation, which can be compared to its solution structure to understand its conformational flexibility.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. The synergistic use of NMR, mass spectrometry, and circular dichroism has provided a detailed picture of this complex and biologically important molecule. This technical guide serves as a valuable resource for researchers in the field, providing both the foundational data and the detailed methodologies required for the spectroscopic analysis of this compound and other complex natural products. The continued application of these techniques will undoubtedly lead to further discoveries in the fascinating world of natural product chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols: Hormaomycin Bioassay for Determining Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormaomycin is a structurally complex cyclic depsipeptide antibiotic produced by the bacterium Streptomyces griseoflavus.[1][2] It exhibits potent biological activity, including the ability to induce morphological differentiation and stimulate the production of other secondary metabolites in Streptomyces species.[1][2] Of significant interest to the drug development community is its potent, primarily narrow-spectrum antibacterial activity, particularly against Gram-positive bacteria.[1] Analogs of this compound, such as Hormaomycins B and C, have demonstrated significant inhibitory effects against a range of pathogenic Gram-positive and some Gram-negative bacteria. This document provides detailed protocols for determining the antibacterial spectrum of this compound using standardized bioassays.
Data Presentation: Antibacterial Spectrum of this compound Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound analogs against a panel of pathogenic bacteria. This data provides a baseline for the expected antibacterial spectrum.
| Bacterial Strain | Gram Stain | This compound B (μg/mL) | This compound C (μg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 0.5 | 0.5 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 1 | 2 |
| Kocuria rhizophila NBRC 12708 | Gram-positive | 0.0625 | 0.125 |
| Streptococcus pyogenes ATCC 19615 | Gram-positive | 8 | 16 |
| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 32 | >64 |
| Salmonella enterica ATCC 14028 | Gram-negative | 64 | >64 |
| Proteus hauseri NBRC 3851 | Gram-negative | 32 | 64 |
| Escherichia coli ATCC 25922 | Gram-negative | >64 | >64 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria that grow aerobically.[3]
Materials:
-
This compound (or analog) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, protected from light)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., from ATCC)
-
Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture
-
Sterile 0.85% saline
-
Spectrophotometer
-
McFarland turbidity standards (0.5 standard)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile 0.85% saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.
-
The typical final volume in each well is 100 µL. The concentration range should be selected based on expected MIC values (e.g., from 64 µg/mL down to 0.0625 µg/mL).
-
Include a positive control well (CAMHB with bacterial inoculum, no this compound) and a negative control well (CAMHB only, no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the negative control) to reach the final concentration of 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[4]
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Mechanism of Action of this compound
While the precise molecular target of this compound is not fully elucidated, as a peptide antibiotic, it is proposed to act on the bacterial cell envelope. A likely mechanism involves interaction with the bacterial cell membrane and/or interference with cell wall synthesis precursors, such as Lipid II.[5] This disruption leads to loss of membrane integrity and ultimately cell death.
Caption: Proposed mechanism of action for this compound on the bacterial cell envelope.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibiotics’ mode of action observed in the bacterial cell membrane - News - Utrecht University [uu.nl]
Applications of Hormaomycin in Microbiological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormaomycin is a potent, structurally unique cyclic depsipeptide antibiotic produced by various Streptomyces species, most notably Streptomyces griseoflavus.[1][2][3] This molecule has garnered significant interest in microbiological research due to its multifaceted biological activities. It functions as a narrow-spectrum antibiotic, primarily against Gram-positive bacteria, and acts as a bacterial hormone or signaling molecule within Streptomyces populations.[1][4] At nanomolar concentrations, this compound can induce morphological differentiation, such as the formation of aerial mycelia, and stimulate the production of other secondary metabolites, including antibiotics.[1] Its mode of action is linked to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1]
These properties make this compound a valuable tool for a range of microbiological research applications, from the discovery of new antibiotics to the study of bacterial development and signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
I. Antibacterial Activity of this compound and its Analogs
This compound and its naturally occurring analogs, this compound B and C, exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds against a panel of pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs
| Bacterial Strain | This compound (μM) | This compound B (μM) | This compound C (μM) |
| Staphylococcus aureus ATCC 25923 | 0.4 | 12.5 | 12.5 |
| Bacillus subtilis ATCC 6633 | 1.6 | 25 | 25 |
| Kocuria rhizophila NBRC 12708 | 0.03 | 0.8 | 0.8 |
| Streptococcus pyogenes ATCC 19615 | 6.25 | 50 | 50 |
| Klebsiella pneumoniae ATCC 10031 | >100 | >100 | >100 |
| Salmonella enterica ATCC 14028 | >100 | >100 | >100 |
| Proteus hauseri NBRC 3851 | >100 | >100 | >100 |
| Escherichia coli ATCC 25922 | >100 | >100 | >100 |
Data adapted from a study by Bae et al. (2015).
II. Experimental Protocols
A. Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well plates.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the target bacterium.
-
Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of a 2X working stock solution of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a positive control (inoculum without this compound), and the twelfth well will be a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
References
Application Notes and Protocols: Hormaomycin as a Selective Agent for Coryneform Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormaomycin is a complex cyclic depsipeptide antibiotic produced by the bacterium Streptomyces griseoflavus. It exhibits a narrow spectrum of activity, showing potent inhibition against certain Gram-positive bacteria, particularly those belonging to the coryneform group, such as Arthrobacter and Corynebacterium species.[1] This selective activity makes this compound a valuable tool for the isolation and cultivation of these bacteria from mixed microbial populations. Beyond its antibiotic properties, this compound also functions as a signaling molecule in Streptomyces, inducing morphological differentiation and the production of other secondary metabolites.[1][2]
These application notes provide detailed protocols for the use of this compound as a selective agent, summarize its known antibacterial activity, and present a hypothetical mechanism of action to guide further research.
Data Presentation: Antimicrobial Activity of this compound
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.
| Bacterial Species | Gram Type | Classification | MIC (µM) |
| Kocuria rhizophila | Gram-positive | Coryneform-like | 0.03[3][4] |
| Staphylococcus aureus | Gram-positive | Non-coryneform | 0.4[3][4] |
| Bacillus subtilis | Gram-positive | Non-coryneform | 1.8[3][4] |
| Streptococcus pyogenes | Gram-positive | Non-coryneform | 1.8[3][4] |
| Proteus hauseri | Gram-negative | - | 0.9[3][4] |
| Klebsiella pneumoniae | Gram-negative | - | >113[3][4] |
| Salmonella enterica | Gram-negative | - | >113[3][4] |
| Escherichia coli | Gram-negative | - | >113[3][4] |
Note: The high MIC values against Gram-negative bacteria and some Gram-positive bacteria highlight the selective nature of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Due to the complex peptide nature of this compound, it is recommended to prepare a concentrated stock solution in a non-aqueous solvent. DMSO is a common choice for dissolving hydrophobic compounds for biological assays.[3]
-
Aseptically weigh a precise amount of this compound powder.
-
In a sterile environment, dissolve the this compound powder in sterile DMSO to a final concentration of 10 mg/mL.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Based on general stability of peptide antibiotics, the stock solution in DMSO should be stable for several weeks to months when stored properly. However, for critical applications, it is advisable to prepare fresh stock solutions.
Preparation of this compound-Containing Culture Media
Materials:
-
Bacteriological growth medium (e.g., Nutrient Agar/Broth, Tryptic Soy Agar/Broth)
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile petri dishes or culture tubes
Protocol:
-
Prepare the desired bacteriological growth medium according to the manufacturer's instructions.
-
Autoclave the medium to ensure sterility.
-
Allow the autoclaved medium to cool to a temperature of 45-50°C in a water bath. This is crucial to prevent thermal degradation of the antibiotic.
-
Add the this compound stock solution to the cooled medium to achieve the desired final concentration. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL can be tested based on the available MIC data.
-
Ensure that the volume of DMSO added does not exceed 0.1% (v/v) of the total medium volume to avoid solvent toxicity to the bacteria.
-
Mix the medium thoroughly by gentle swirling to ensure uniform distribution of the antibiotic.
-
For solid medium, pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
For liquid medium, dispense the this compound-containing broth into sterile culture tubes or flasks.
-
Store the prepared media at 4°C in the dark. It is recommended to use the media within 1-2 weeks of preparation.
Selective Isolation of Coryneform Bacteria
Materials:
-
Mixed microbial sample (e.g., soil, water, clinical specimen)
-
This compound-containing agar plates
-
Sterile saline or phosphate-buffered saline (PBS) for sample dilution
-
Sterile spreaders and inoculation loops
-
Incubator
Protocol:
-
Prepare a serial dilution of the microbial sample in sterile saline or PBS.
-
Plate the dilutions onto this compound-containing agar plates using a sterile spreader.
-
As a control, plate the same dilutions onto agar plates without this compound to assess the total microbial population.
-
Incubate the plates at the optimal growth temperature for the target coryneform bacteria (typically 25-37°C).
-
Monitor the plates for colony growth. The colonies that grow on the this compound-containing plates are presumptively resistant and may belong to the coryneform group.
-
Isolate individual colonies and purify them by streaking onto fresh this compound-containing plates.
-
Further identify the isolates using standard microbiological and molecular techniques (e.g., Gram staining, microscopy, 16S rRNA gene sequencing).
Visualizations
Hypothetical Mechanism of Action of this compound in Coryneform Bacteria
The precise molecular target and mechanism of action of this compound in coryneform bacteria have not yet been elucidated. However, based on its large and complex chemical structure, it is plausible that it interferes with the synthesis of the bacterial cell envelope, a common target for large antibiotics that have difficulty penetrating the cell membrane. The following diagram illustrates a hypothetical signaling pathway where this compound disrupts the integrity of the cell wall, leading to a cascade of stress responses and ultimately, growth inhibition.
Caption: Hypothetical mechanism of this compound action in coryneform bacteria.
Experimental Workflow for Selective Isolation
The following diagram outlines the key steps for the selective isolation of coryneform bacteria from a mixed environmental sample using this compound.
Caption: Workflow for the selective isolation of coryneform bacteria.
Conclusion
This compound is a powerful selective agent for the isolation and study of coryneform bacteria. Its narrow spectrum of activity allows for the targeted cultivation of these microorganisms from complex environments. While further research is needed to fully elucidate its mechanism of action and to establish a comprehensive database of its activity against a wider range of coryneform species, the protocols and information provided herein offer a solid foundation for researchers to utilize this unique antibiotic in their work. The empirical determination of optimal working concentrations is key to successful application.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Hormaomycin and Creation of Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormaomycin is a complex cyclic depsipeptide natural product isolated from Streptomyces griseoflavus.[1] It exhibits a range of interesting biological activities, including potent, narrow-spectrum antibiotic activity, particularly against Gram-positive bacteria, and functions as a signaling molecule in Streptomyces, inducing morphological differentiation and the production of other secondary metabolites.[2][3][4] The unique structure of this compound, which includes several non-proteinogenic amino acids such as two units of 3-(trans-2-nitrocyclopropyl)alanine (Ncp), one unit of 4-(Z)-propenylproline (PEPro), and a 5-chloro-1-hydroxypyrrole-2-carboxylic acid (Chpca) cap, presents a significant synthetic challenge and a compelling opportunity for the generation of novel structural analogues with potentially improved therapeutic properties.[1]
The first total synthesis of this compound has paved the way for the creation of various analogues to explore structure-activity relationships (SAR) and to develop new drug candidates.[1] This document provides an overview of the synthetic strategies, protocols for the synthesis of key building blocks, and the biological activities of this compound and its analogues.
Data Presentation: Biological Activities of this compound and its Analogues
The creation of structural analogues of this compound allows for the investigation of the contribution of its unique structural motifs to its biological activity. Limited quantitative data is available, but the following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its natural analogues, this compound B and C, against various bacterial strains.
| Compound | S. aureus ATCC 25923 (μM) | B. subtilis ATCC 6633 (μM) | K. rhizophila NBRC 12708 (μM) | S. pyogenes ATCC 19615 (μM) | K. pneumoniae ATCC10031 (μM) | S. enterica ATCC 14028 (μM) | P. hauseri NBRC 3851 (μM) | E. coli ATCC 25922 (μM) |
| This compound | 0.4 | >100 | 0.03 | 1.6 | >100 | >100 | 6.3 | >100 |
| This compound B | 6.3 | >100 | 0.1 | 6.3 | >100 | >100 | 50 | >100 |
| This compound C | 6.3 | >100 | 0.1 | 6.3 | >100 | >100 | 50 | >100 |
Data extracted from[5].
Qualitative Structure-Activity Relationship Insights:
-
The presence of two β-methylphenylalanine residues in this compound, as opposed to one β-methylphenylalanine and one phenylalanine in Hormaomycins B and C, appears to be important for potent antibacterial activity.[5]
-
Analogues with modifications to the 4-(Z)-propenylproline moiety, such as saturation to 4-propylproline, retain the ability to induce aerial mycelium formation in Streptomyces but show reduced antibiotic activity.[4]
-
Substitution of the chlorine atom on the Chpca fragment with bromine leads to a significant decrease in antibiotic activity.[4]
-
Modifications to the 3-(trans-2-nitrocyclopropyl)alanine residues, such as replacement with 2-(trans-2'-nitrocyclopropyl)glycine or 3-(trans-2'-methoxycarbonylcyclopropyl)alanine, result in a loss of this compound-like activity.[4]
-
Aza-analogues, where an ester linkage is replaced by an amide bond, have been synthesized, with their biological activity being highly dependent on their conformation.[6]
Experimental Protocols
The total synthesis of this compound is a complex undertaking that involves the synthesis of its unique non-proteinogenic amino acid building blocks, their assembly into a linear precursor, and subsequent macrolactamization and side-chain attachment. The following protocols are generalized representations of key synthetic steps based on available literature.
Protocol 1: Synthesis of 3-(trans-2-nitrocyclopropyl)alanine (Ncp)
This unusual amino acid is a key component of this compound. Its synthesis has been a focal point of synthetic efforts.
Materials:
-
(R)- or (S)-2,3-O-isopropylideneglyceraldehyde
-
Reagents for multi-step synthesis to form (trans-2'-nitrocyclopropyl)methanol
-
Brominating agent (e.g., PBr3)
-
Glycine equivalent (e.g., 2-(diphenylmethylenamino)acetate)
-
Deprotection reagents
Procedure (Conceptual Outline):
-
Enantioselective Synthesis of (trans-2'-nitrocyclopropyl)methanol: Start from an enantiopure glyceraldehyde derivative and perform a multi-step sequence to construct the nitrocyclopropane ring with the desired stereochemistry.[7]
-
Bromination: Convert the alcohol group of (trans-2'-nitrocyclopropyl)methanol to a bromide to create a good leaving group for the subsequent alkylation step.[7]
-
Alkylation of Glycine Equivalent: React the bromide with a protected glycine enolate to form the carbon skeleton of the amino acid.[7]
-
Deprotection: Remove the protecting groups from the amino and carboxyl functionalities to yield the final 3-(trans-2-nitrocyclopropyl)alanine.[7]
Protocol 2: Synthesis of 4-(Z)-propenylproline (PEPro)
The synthesis of this unique proline derivative is another critical aspect of the total synthesis.
Materials:
-
Protected pyroglutamic acid derivative
-
Reagents for olefination (e.g., Wittig reagent)
-
Protecting group manipulation reagents
Procedure (Conceptual Outline):
-
Starting Material: Utilize a suitable protected derivative of pyroglutamic acid.
-
Introduction of the Propenyl Group: Perform a stereoselective olefination reaction, such as a Wittig reaction, to introduce the (Z)-propenyl side chain at the 4-position.
-
Functional Group Manipulations: Carry out necessary protecting group and functional group interconversions to arrive at the desired protected 4-(Z)-propenylproline building block ready for peptide coupling.
Protocol 3: Peptide Coupling and Macrolactamization
The assembly of the amino acid building blocks and the final cyclization are key to forming the this compound core.
Materials:
-
Protected amino acid building blocks (including the synthesized Ncp and PEPro)
-
Peptide coupling reagents (e.g., HBTU, HATU, PyBOP)[8][9][10]
-
Bases (e.g., DIEA, NMM)[11]
-
Deprotection reagents (for orthogonal protecting groups)
-
High-dilution reagents and conditions for macrolactamization
Procedure (Conceptual Outline):
-
Linear Peptide Assembly: Sequentially couple the protected amino acid building blocks using standard solid-phase or solution-phase peptide synthesis methodologies. A variety of modern peptide coupling reagents can be employed to ensure efficient amide and ester bond formation, especially for sterically hindered amino acids.[11]
-
Deprotection of the Linear Precursor: Selectively remove the protecting groups from the N- and C-termini of the linear peptide to prepare for cyclization.
-
Macrolactamization/Macrolactonization: Perform the intramolecular cyclization reaction under high-dilution conditions to favor the formation of the macrocycle over intermolecular polymerization. The choice of cyclization point (amide or ester bond) is a critical strategic decision.
-
Side Chain Attachment and Final Deprotection: Attach the 5-chloro-1-hydroxypyrrole-2-carboxylic acid side chain to the deprotected macrocycle and perform the final global deprotection to yield this compound or its analogue.
Visualizations
Synthetic Workflow for this compound Analogues
Caption: A generalized workflow for the total synthesis of this compound analogues.
Conceptual Role of this compound as a Signaling Molecule
Caption: Conceptual model of this compound's role as a signaling molecule in Streptomyces.
References
- 1. First total synthesis of this compound, a naturally occurring depsipeptide with interesting biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereodivergent Nitrocyclopropane Formation during Biosynthesis of Belactosins and Hormaomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 5. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. people.uniurb.it [people.uniurb.it]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for Precursor-Directed Biosynthesis of Novel Hormaomycin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormaomycin is a complex cyclic depsipeptide produced by the bacterium Streptomyces griseoflavus. It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and acts as a signaling molecule in Streptomyces differentiation.[1] Its intricate structure, featuring several non-proteinogenic amino acids, is assembled by a non-ribosomal peptide synthetase (NRPS) assembly line.[1][2] This reliance on an NRPS system opens the door to generating novel analogues through precursor-directed biosynthesis. By feeding synthetic analogues of the natural amino acid precursors to S. griseoflavus cultures, the NRPS machinery can incorporate these unnatural building blocks, leading to the production of novel this compound derivatives with potentially altered or improved biological activities.
These application notes provide a comprehensive overview of the methodologies and data associated with the precursor-directed biosynthesis of this compound analogues.
Data Presentation: Antibacterial Activity of this compound and its Analogues
The antibacterial activity of this compound and its naturally occurring analogues, this compound B and C, has been evaluated against a panel of pathogenic bacteria. The data, presented as Minimum Inhibitory Concentrations (MICs), are summarized in the table below. This data serves as a baseline for comparison when evaluating the activity of novel, semi-synthetic analogues generated through precursor-directed biosynthesis.
| Compound | S. aureus | B. subtilis | K. rhizophila | S. pyogenes | K. pneumoniae | S. enterica | P. hauseri | E. coli |
| This compound | 0.4 µM | 1.8 µM | 0.03 µM | 1.8 µM | >113 µM | >113 µM | 0.9 µM | >113 µM |
| This compound B | 7 µM | 14 µM | 0.4 µM | 14 µM | >115 µM | 29 µM | 29 µM | >115 µM |
| This compound C | 7 µM | 14 µM | 0.4 µM | 14 µM | >115 µM | 29 µM | 29 µM | >115 µM |
| Data sourced from[1] |
Signaling Pathways and Biosynthesis
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process orchestrated by a large NRPS system encoded by the hrm gene cluster. The core structure is assembled from a variety of proteinogenic and non-proteinogenic amino acids. One of the most unusual precursors is 3-(trans-2-nitrocyclopropyl)alanine (NcpA), which is biosynthesized from L-lysine through the action of the enzymes HrmI and HrmJ. The NRPS enzymes, HrmO and HrmP, are modular proteins that select, activate, and condense the amino acid building blocks in a specific sequence to form the final depsipeptide.
References
Application Note: Elucidating the Solution Structure of Hormaomycin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hormaomycin is a complex cyclic depsipeptide produced by Streptomyces griseoflavus that exhibits potent antibiotic activity and functions as a bacterial signaling molecule, inducing morphological differentiation and secondary metabolite production.[1][2] Understanding its three-dimensional structure in solution is crucial for deciphering its mechanism of action and for guiding synthetic efforts in drug development. This application note provides a detailed protocol for the determination of the solution structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, including data acquisition, processing, and structure calculation.
Introduction
This compound's intricate architecture, featuring several unique amino acid residues, presents a significant challenge for structural elucidation. NMR spectroscopy is the premier technique for determining the high-resolution, three-dimensional structure of molecules in solution, providing insights into their conformational dynamics which are often essential for biological function. The solution structures of this compound have been determined in different solvent environments (CDCl₃ and DMSO), revealing significant conformational flexibility that may be key to its biological activity.[1][3] This document outlines the key NMR experiments and computational protocols required to define these structures.
Biological Context: this compound Signaling Pathway
This compound acts as a hormone-like signaling molecule within Streptomyces, influencing gene expression related to antibiotic production and physical development (e.g., aerial mycelia formation).[4] While the specific receptor for this compound has not been definitively identified, it is believed to follow a pathway common to other small molecule effectors in Streptomyces, likely involving a cytoplasmic receptor protein that, upon binding this compound, dissociates from DNA, leading to the transcription of target genes.
Caption: Proposed signaling pathway of this compound in Streptomyces.
Experimental Protocols
The determination of this compound's solution structure involves several key stages, from sample preparation to the final structure calculation and validation.
Sample Preparation
-
Compound Isolation: this compound is isolated from the culture broth of Streptomyces griseoflavus W-384 and purified using chromatographic techniques (e.g., HPLC).
-
NMR Sample: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be optimized to maximize signal-to-noise while avoiding aggregation.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is required to obtain the necessary structural restraints. All spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Caption: Workflow for NMR data acquisition for this compound.
Key Experiments:
-
1D ¹H: To assess sample purity and for a general overview of proton signals.
-
2D DQF-COSY: To identify scalar-coupled protons, typically up to three bonds apart (e.g., Hα-Hβ).
-
2D TOCSY: To identify protons within the same spin system (i.e., belonging to the same amino acid residue). A mixing time of ~80 ms is common.
-
2D NOESY/ROESY: To identify protons that are close in space (< 5 Å), which is the primary source of distance restraints for structure calculation. A range of mixing times (e.g., 150-500 ms) should be used.
-
2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
2D ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing and identifying quaternary carbons.
-
Residual Dipolar Couplings (RDCs): For the DMSO structure, RDCs were measured by dissolving this compound in a DMSO-compatible polyacrylamide gel to induce weak alignment.[3] RDCs provide long-range orientational information.
Structure Calculation and Refinement
The NMR data are used to generate structural restraints, which are then used in computational software to calculate an ensemble of structures consistent with the experimental data.
Caption: Workflow for structure calculation and refinement.
Protocol Steps:
-
Resonance Assignment: Use COSY, TOCSY, HSQC, and HMBC spectra to assign all possible ¹H and ¹³C resonances to specific atoms in the this compound molecule.
-
Derivation of Distance Restraints: Integrate cross-peaks from NOESY spectra. The intensities are inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). Calibrate using known distances (e.g., geminal protons) and classify NOEs into strong (< 2.5 Å), medium (< 3.5 Å), and weak (< 5.0 Å) upper distance bounds.
-
Derivation of Dihedral Angle Restraints: Measure ³J-coupling constants (e.g., ³J_HNHα) from high-resolution 1D or 2D spectra. Use the Karplus equation to relate these coupling constants to corresponding dihedral angles (φ angles).
-
Structure Calculation: Employ software like X-PLOR or CYANA. A simulated annealing protocol is typically used, starting with an extended conformation and gradually cooling the system while applying the experimental restraints as energy terms. This process is repeated to generate an ensemble of 50-100 structures.
-
Refinement and Validation: The resulting ensemble of structures is refined, often using molecular dynamics in an explicit solvent model. The final structures are validated using programs like PROCHECK-NMR to assess their stereochemical quality and agreement with the experimental data.
Quantitative Data Summary
The following tables summarize the ¹H and ¹³C chemical shifts for this compound in CDCl₃ and DMSO-d₆. These values are essential for the initial resonance assignment process.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (500 MHz) (Note: This is a representative table based on published data for this compound and its analogues.[1][2] Complete data should be referenced from the primary literature.)
| Residue | Atom | δ ¹H (ppm) | δ ¹³C (ppm) |
| Ile | NH | 7.85 | - |
| Hα | 4.30 | 58.2 | |
| Hβ | 1.95 | 36.8 | |
| Hγ | 1.45, 1.15 | 24.5 | |
| Cγ' | - | 15.1 | |
| Hδ | 0.90 | 11.2 | |
| aThr | NH | 8.10 | - |
| Hα | 4.65 | 59.5 | |
| Hβ | 4.25 | 67.8 | |
| Hγ | 1.20 | 19.5 | |
| (βMe)Phe-1 | NH | 7.50 | - |
| Hα | 4.75 | 55.0 | |
| Hβ | 3.10 | 42.1 | |
| Cγ | - | 15.8 | |
| Ar-H | 7.20-7.35 | 126-129 | |
| (4-Pe)Pro | Hα | 4.50 | 61.0 |
| Hβ | 2.10, 2.40 | 35.5 | |
| Hγ | 3.50 | 37.2 | |
| Hδ | 4.10, 3.80 | 53.5 |
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (600 MHz) (Note: This is a representative table based on published data.[3] Complete data should be referenced from the primary literature.)
| Residue | Atom | δ ¹H (ppm) | δ ¹³C (ppm) |
| Ile | NH | 8.30 | - |
| Hα | 4.15 | 57.9 | |
| Hβ | 1.80 | 36.5 | |
| Hγ | 1.35, 1.05 | 24.2 | |
| Cγ' | - | 15.0 | |
| Hδ | 0.85 | 10.9 | |
| aThr | NH | 8.55 | - |
| Hα | 4.50 | 59.1 | |
| Hβ | 4.10 | 67.5 | |
| Hγ | 1.10 | 19.2 | |
| (βMe)Phe-1 | NH | 7.95 | - |
| Hα | 4.60 | 54.8 | |
| Hβ | 2.95 | 41.8 | |
| Cγ | - | 15.5 | |
| Ar-H | 7.15-7.30 | 126-129 | |
| (4-Pe)Pro | Hα | 4.40 | 60.8 |
| Hβ | 2.00, 2.30 | 35.2 | |
| Hγ | 3.40 | 36.9 | |
| Hδ | 4.00, 3.70 | 53.2 |
Table 3: Key NOE-derived Distance Restraints and RDCs (A representative summary of the types of restraints used in structure calculation.)
| Restraint Type | Description | Number (CDCl₃) | Number (DMSO) |
| Intra-residue NOEs | Protons within the same amino acid | ~150 | ~140 |
| Sequential NOEs (i to i+1) | Protons on adjacent residues | ~60 | ~55 |
| Medium/Long-range NOEs | Protons on non-adjacent residues | ~40 | ~30 |
| Dihedral Angle Restraints | From ³J-coupling constants | ~15 | ~20 |
| Residual Dipolar Couplings | ¹D(NH), ¹D(CH) | N/A | ~25 |
Results and Discussion
The NMR analysis of this compound reveals distinct conformational states depending on the solvent environment.
-
In CDCl₃ (a non-polar solvent): The structure is relatively rigid and well-defined, stabilized by stacking interactions between the aromatic moieties.[1]
-
In DMSO (a polar solvent): The macrocyclic ring exhibits more flexibility and adopts a conformation with two β-turns at different positions compared to the CDCl₃ structure.[3] The bulky side chain is also observed to be highly flexible in DMSO.[3]
These solvent-dependent conformational changes suggest that this compound can adapt its shape to different environments, a property that may be crucial for crossing cell membranes and interacting with its biological target. The precision of the determined structures is significantly improved by the inclusion of residual dipolar couplings (RDCs) in the calculation, as they provide valuable long-range structural information.[3]
Conclusion
NMR spectroscopy is an indispensable tool for determining the solution structure of complex natural products like this compound. The detailed protocols and data presented here provide a framework for researchers to undertake similar structural studies. The elucidation of this compound's conformation and dynamics in different environments provides critical insights for understanding its function as a bacterial signaling molecule and serves as a foundation for the rational design of novel antibiotic agents.
References
Application Note: Culturing Streptomyces griseoflavus for Enhanced Hormaomycin Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hormaomycin is a highly modified cyclic depsipeptide produced by the bacterium Streptomyces griseoflavus.[1] It functions as a bacterial hormone, inducing morphological differentiation and stimulating the production of other secondary metabolites in various Streptomyces species.[2][3] Additionally, this compound exhibits potent, narrow-spectrum antibiotic activity, particularly against coryneform actinomycetes.[4][5] The complex structure of this compound, which includes unique cyclopropyl, nitro, and chlorine moieties, is assembled by a nonribosomal peptide synthetase (NRPS) gene cluster.[1][2] Despite its significant biological activities, the production of this compound in wild-type strains is often low and inconsistent, posing a challenge for research and development.[4][6] This document provides detailed protocols for the cultivation of S. griseoflavus and the subsequent extraction of this compound, incorporating strategies to enhance production yields.
Experimental Protocols
Protocol 1: Strain Maintenance and Inoculum Preparation
This protocol describes the maintenance of Streptomyces griseoflavus and the preparation of a seed culture for fermentation.
Materials:
-
Streptomyces griseoflavus strain (e.g., W-384)
-
Starch Casein Agar (SCA) plates
-
Tryptone Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium
-
Sterile glycerol (50%)
-
Sterile flasks, petri dishes, and spreader
-
Incubator and shaker incubator
Procedure:
-
Long-Term Storage (Glycerol Stocks):
-
Grow S. griseoflavus on an SCA plate at 28-30°C for 7-10 days until sporulation is evident (powdery appearance).
-
Aseptically scrape the spores from the surface of the agar and suspend them in 5 mL of sterile TSB.
-
Add an equal volume of sterile 50% glycerol to the spore suspension to achieve a final glycerol concentration of 25%.
-
Aliquot into cryovials and store at -80°C for long-term preservation.
-
-
Plate Culture Activation:
-
Streak a small amount of the frozen glycerol stock onto an SCA plate.
-
Incubate at 28-30°C for 7-10 days until mature colonies with aerial mycelia and spores are formed.[7]
-
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of TSB or YEME medium with a single, well-sporulated colony from the SCA plate.
-
Incubate the flask in a shaker at 28-30°C with vigorous agitation (200-250 rpm) for 48-72 hours.[7] A healthy seed culture will appear as a dense, fragmented mycelial suspension.
-
Protocol 2: Fermentation for this compound Production
This protocol details the liquid fermentation process for producing this compound. The choice of media is critical for inducing secondary metabolism.[8]
Materials:
-
S. griseoflavus seed culture
-
Production medium (see Table 1 )
-
Sterile fermentation flasks (e.g., 1 L baffled flasks)
-
Shaker incubator
Procedure:
-
Prepare the production medium (e.g., GSS medium) as detailed in Table 1 and sterilize by autoclaving.
-
Inoculate 200 mL of production medium in a 1 L flask with 10 mL (5% v/v) of the seed culture from Protocol 1.
-
Incubate the production culture at 28-30°C with agitation at 200-250 rpm for 6-10 days.[8] The optimal incubation time can vary and should be determined empirically.
-
Monitor the culture periodically for growth and secondary metabolite production. The pH of the medium may change during fermentation, which can influence yield.[8]
Protocol 3: Extraction and Purification of this compound
This protocol provides a general method for extracting this compound from the fermentation broth.
Materials:
-
Fermentation culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
Harvesting: After the incubation period, harvest the entire culture broth. Separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 rpm for 15 minutes). This compound is found in both the mycelium and the supernatant.
-
Solvent Extraction:
-
Pool the mycelium and supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.[9]
-
Shake vigorously for 1-2 hours to ensure thorough extraction of the lipophilic this compound.
-
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic (ethyl acetate) layer.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification and Quantification:
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using reverse-phase HPLC to quantify this compound production.
-
For purification, employ preparative HPLC or column chromatography.
-
Data Presentation
Quantitative data for media composition and fermentation parameters are summarized below.
Table 1: Recommended Media Composition for S. griseoflavus Culture
| Component | Seed Medium (YEME) (g/L) | Production Medium (GSS) (g/L) | Reference(s) |
|---|---|---|---|
| Glucose | 4.0 | 20.0 | [10] |
| Yeast Extract | 4.0 | 4.0 | [10] |
| Malt Extract | 10.0 | - | |
| Soluble Starch | - | 10.0 | [8][10] |
| Soybean Meal | - | 25.0 | [10] |
| Beef Extract | - | 1.0 | [10] |
| NaCl | - | 2.0 | [10] |
| K₂HPO₄ | - | 0.25 | [10] |
| CaCO₃ | - | 2.0 | [10] |
| pH | 7.2 | 7.2 |[10] |
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Reference(s) |
|---|---|---|
| Incubation Temperature | 28 - 30°C | [8] |
| Agitation Speed | 200 - 250 rpm | [7][11] |
| Initial pH | 7.0 | [8] |
| Incubation Period | 6 - 10 days | [8] |
| Inoculum Size | 5% (v/v) | General Practice |
Visualizations: Pathways and Workflows
This compound Biosynthesis and Regulation
This compound biosynthesis is a complex process controlled by a dedicated gene cluster. Production can be significantly enhanced by manipulating cluster-situated regulatory genes.
Caption: Positive regulatory cascade for this compound production.[4][5]
Simplified this compound Biosynthetic Pathway
The core structure of this compound is assembled by a Nonribosomal Peptide Synthetase (NRPS) assembly line.
Caption: Simplified workflow of this compound assembly by the NRPS machinery.[2]
Overall Experimental Workflow
The following diagram illustrates the complete workflow from strain activation to the final product.
Caption: Step-by-step workflow for this compound production and extraction.
References
- 1. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Hormaomycin Production in Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the production yield of Hormaomycin from Streptomyces griseoflavus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production challenging?
A1: this compound is a structurally complex cyclic depsipeptide antibiotic produced by the bacterium Streptomyces griseoflavus. It exhibits potent, narrow-spectrum antibiotic activity and acts as a bacterial hormone, inducing morphological differentiation and the production of other secondary metabolites in Streptomyces.[1] The primary challenges in its production are consistently low fermentation titers and the tendency of the producing strain to lose its biosynthetic capability.
Q2: What is the biosynthetic pathway for this compound?
A2: this compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The backbone is assembled by the NRPS machinery (HrmO, P, and L), incorporating several unique amino acid precursors. The biosynthetic gene cluster contains genes for precursor synthesis, NRPS assembly, tailoring enzymes, and regulation.
Q3: What are the known strategies to improve this compound yield?
A3: Key strategies to enhance this compound production include:
-
Genetic Engineering: Overexpression of positive regulatory genes within the biosynthetic cluster.
-
Precursor-Directed Biosynthesis: Supplementing the fermentation medium with specific precursors to the this compound structure.
-
Fermentation Optimization: Systematically adjusting medium components and physical parameters of the fermentation process.
Troubleshooting Guide
Problem 1: Low or No Detectable this compound Production
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Strain Viability/Degeneration | 1. Verify Strain Identity: Confirm the identity of your S. griseoflavus strain using 16S rRNA sequencing. 2. Use Fresh Inoculum: Prepare a fresh seed culture from a new spore stock or a low-passage glycerol stock for each fermentation. 3. Proper Strain Storage: Store Streptomyces mycelium as glycerol stocks at -80°C for long-term viability. |
| Suboptimal Fermentation Medium | 1. Carbon Source: Test different carbon sources. While specific data for this compound is limited, dextrin, starch, and maltose have proven effective for other Streptomyces secondary metabolites.[2] 2. Nitrogen Source: Evaluate various nitrogen sources. Sodium nitrate, aspartic acid, and glutamic acid are good starting points for optimization.[2] 3. Phosphate Concentration: Ensure adequate phosphate levels, as it is crucial for primary metabolism which provides precursors for secondary metabolism. |
| Inappropriate Fermentation Conditions | 1. pH: The optimal pH for Streptomyces fermentation is typically between 6.0 and 8.0. Monitor and control the pH throughout the fermentation.[3] 2. Temperature: Maintain the optimal growth temperature for S. griseoflavus, generally around 28-30°C. 3. Aeration and Agitation: Ensure sufficient dissolved oxygen by optimizing the agitation speed and aeration rate. Inefficient oxygen transfer can limit antibiotic production.[4] |
Problem 2: Inconsistent this compound Yields Between Batches
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | 1. Standardize Inoculum Preparation: Use a consistent method for preparing your seed culture, including age, volume, and cell density. 2. Spore Suspension: If using spores, ensure the spore suspension is homogenous and the concentration is consistent for each inoculation. |
| Medium Preparation Inconsistency | 1. Component Quality: Use high-quality, consistent sources for all media components. 2. Sterilization Effects: Be aware that autoclaving can degrade some media components. Consider filter-sterilizing heat-labile supplements. |
| Fluctuations in Fermentation Parameters | 1. Calibrate Probes: Regularly calibrate pH and dissolved oxygen probes to ensure accurate monitoring and control. 2. Consistent Monitoring: Implement a strict schedule for monitoring and adjusting fermentation parameters. |
Data on Yield Improvement Strategies
| Strategy | Reported Improvement | Notes |
| Genetic Engineering | Up to a 135-fold increase in this compound and its analogs.[5] | Achieved by introducing extra copies of the putative regulatory genes hrmA and hrmB into the wild-type S. griseoflavus strain.[5] |
| Precursor Feeding | Production of novel this compound analogs. | Feeding experiments with amino acid precursors have led to the generation of new this compound derivatives with altered biological activities.[5] Specific yield increases for the parent compound are not detailed. |
Experimental Protocols
General Fermentation Protocol for Streptomyces griseoflavus
This is a general guideline and should be optimized for your specific strain and experimental goals.
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a fresh culture of S. griseoflavus.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with the seed culture (typically a 5-10% v/v inoculum).
-
A potential production medium could consist of (g/L): Soluble Starch (20), Glucose (10), Yeast Extract (5), Peptone (5), K₂HPO₄ (1), MgSO₄·7H₂O (0.5), CaCO₃ (2).
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.
-
Monitor pH and adjust as necessary to maintain it within the optimal range (6.5-7.5).
-
General this compound Extraction and Partial Purification Protocol
-
Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant. This compound is typically found in the mycelium.
-
Extraction:
-
Extract the mycelial cake with a polar organic solvent such as methanol or acetone. Repeat the extraction 2-3 times.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure.
-
-
Solvent Partitioning:
-
Resuspend the dried extract in a mixture of ethyl acetate and water.
-
Separate the organic layer, which will contain the this compound.
-
Evaporate the ethyl acetate layer to obtain the crude extract.
-
-
Initial Purification (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column.
-
Elute with a gradient of solvents, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Final Purification (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Perform preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile and water as the mobile phase.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm) to collect the pure this compound peak.[6]
-
Visualizations
This compound Biosynthetic Pathway Overview
Caption: Overview of the this compound biosynthetic pathway.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of carbon and nitrogen-containing compounds for neomycin production by Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Total Synthesis of Hormaomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Hormaomycin. The content is designed to address specific issues that may be encountered during this complex synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant challenges stemming from its complex structure. This compound is a cyclic depsipeptide containing several non-proteinogenic amino acids, some of which are not found in any other natural product.[1] Key difficulties include:
-
Synthesis of Unusual Amino Acid Building Blocks: The synthesis requires the stereocontrolled preparation of unique residues such as 3-(trans-2-nitrocyclopropyl)alanine ((3-Ncp)Ala) and 4-(Z)-propenylproline ((4-PE)Pro).[1]
-
Peptide Couplings and Depsipeptide Bond Formation: Assembling the linear precursor involves multiple peptide couplings, which must be high-yielding and minimize epimerization. The formation of the ester linkage (depsipeptide bond) also requires careful planning.
-
Macrocyclization: The cyclization of the linear precursor to form the macrocyclic core is a critical and often low-yielding step. Success is highly dependent on the chosen cyclization strategy and reaction conditions.
-
Protecting Group Strategy: The numerous reactive functional groups in this compound necessitate a complex and orthogonal protecting group strategy to ensure that specific reactions occur at the desired positions.
-
Final Deprotection: The removal of all protecting groups in the final stages of the synthesis without causing degradation of the complex molecule is a major hurdle.
Troubleshooting Guides
Synthesis of Non-Proteinogenic Amino Acids
Issue: Low yield or incorrect stereochemistry in the synthesis of 3-(trans-2-nitrocyclopropyl)alanine ((3-Ncp)Ala).
-
Possible Cause 1: Inefficient Cyclopropanation. The formation of the cyclopropane ring is a synthetically challenging step. The choice of reagents and reaction conditions is critical for achieving good yields.
-
Troubleshooting 1:
-
Reaction Conditions: Explore different cyclopropanation methods. While the exact method from the first total synthesis is not detailed in the available literature, common methods for nitrocyclopropane formation could be adapted.
-
Catalyst Screening: If a catalytic method is employed, screen a variety of catalysts and ligands to optimize diastereoselectivity.
-
Starting Material Purity: Ensure the purity of the starting materials, as impurities can significantly impact the efficiency of the cyclopropanation reaction.
-
-
Possible Cause 2: Lack of Stereocontrol. Achieving the correct trans stereochemistry of the cyclopropane ring and the desired stereocenters of the alanine moiety is crucial.
-
Troubleshooting 2:
-
Chiral Auxiliaries: Employ chiral auxiliaries on the starting materials to direct the stereochemical outcome of the cyclopropanation and subsequent transformations.
-
Asymmetric Catalysis: Investigate the use of asymmetric catalysts that can favor the formation of the desired stereoisomer.
-
Chiral Resolution: If a mixture of stereoisomers is obtained, separation by chiral chromatography (e.g., HPLC) may be necessary.
-
Issue: Difficulty in synthesizing 4-(Z)-propenylproline ((4-PE)Pro) with the correct double bond geometry.
-
Possible Cause: Non-selective formation of the (Z)-double bond. Many olefination reactions can produce a mixture of (E) and (Z) isomers.
-
Troubleshooting:
-
Wittig Reaction Variants: Employ a (Z)-selective Wittig reaction or a Horner-Wadsworth-Emmons reaction with modified phosphonate ylides that favor the formation of the (Z)-isomer.
-
Stereoselective Reduction: Consider the stereoselective reduction of an alkyne precursor to the (Z)-alkene using catalysts like Lindlar's catalyst.
-
Purification: If a mixture of isomers is formed, careful purification by chromatography may be required to isolate the desired (Z)-isomer.
-
Macrocyclization
Issue: Low yield of the macrocycle due to dimerization or oligomerization.
-
Possible Cause: Intermolecular reactions competing with the desired intramolecular cyclization. This is a common problem in macrocyclization, especially if the concentration of the linear precursor is too high.
-
Troubleshooting:
-
High Dilution Conditions: Perform the macrocyclization reaction under high dilution conditions (typically in the range of 0.001 to 0.005 M). This can be achieved by the slow addition of the linear precursor to a large volume of solvent.
-
Choice of Cyclization Site: The site of ring closure (macrolactamization or macrolactonization) can significantly impact the efficiency of the reaction. The flexibility and conformational preferences of the linear precursor should be considered when choosing the cyclization point.
-
Coupling Reagents: A variety of peptide coupling reagents can be used for macrolactamization. It is advisable to screen several reagents to find the one that gives the best yield with minimal side reactions.
-
| Coupling Reagent Class | Examples | Key Considerations |
| Carbodiimides | DCC, EDC | Often used with additives like HOBt or HOAt to suppress racemization. |
| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Generally high yielding and fast, but can be expensive. |
| Uronium/Guanidinium Salts | TBTU, HCTU | Similar to phosphonium salts in reactivity. |
Table 1: Comparison of Common Coupling Reagents for Macrolactamization.
Protecting Group Strategy and Final Deprotection
Issue: Undesired side reactions or incomplete deprotection during the final steps.
-
Possible Cause 1: Non-orthogonal protecting groups. If the protecting groups are not fully orthogonal, the cleavage of one group may partially or fully remove another, leading to unwanted side reactions.
-
Troubleshooting 1:
-
Orthogonal Protecting Group Scheme: Design a robust protecting group strategy from the outset, ensuring that each group can be removed under specific conditions without affecting the others. For example, using a combination of acid-labile (e.g., Boc, Trt), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz, Bn) protecting groups.
-
-
Possible Cause 2: Harsh deprotection conditions. The complex structure of this compound is sensitive to harsh reagents, which can cause degradation of the molecule.
-
Troubleshooting 2:
-
Mild Deprotection Conditions: Utilize the mildest possible conditions for each deprotection step. This may involve screening different reagents, solvents, and reaction times.
-
Scavengers: Use scavengers during deprotection to trap reactive intermediates that could cause side reactions. For example, using triisopropylsilane (TIS) or thioanisole during acid-mediated deprotection.
-
Experimental Protocols
Due to the lack of publicly available full-text experimental details for the first total synthesis of this compound, this section provides a generalized protocol for a key step based on common practices in peptide synthesis.
Generalized Protocol for Macrolactamization under High Dilution
-
Preparation of the Linear Precursor: The fully protected linear depsipeptide precursor is synthesized using solid-phase or solution-phase peptide synthesis techniques. The N-terminal and C-terminal protecting groups are selectively removed to reveal the free amine and carboxylic acid, respectively.
-
Dissolution: The deprotected linear precursor is dissolved in a suitable solvent (e.g., a mixture of DCM and DMF) to a concentration of approximately 0.1 M.
-
Reaction Setup: A large volume of the reaction solvent (e.g., DCM or DMF) is placed in a reaction vessel equipped with a mechanical stirrer. The coupling reagent (e.g., HATU, 2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4 equivalents) are added to the solvent.
-
Slow Addition: The solution of the linear precursor is added dropwise to the stirred reaction mixture over an extended period (e.g., 4-8 hours) using a syringe pump. This maintains a very low concentration of the precursor in the reaction vessel, favoring intramolecular cyclization.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as LC-MS or HPLC, to check for the consumption of the starting material and the formation of the desired macrocycle.
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to isolate the pure macrocyclic product.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low-yield macrocyclization in this compound synthesis.
References
Technical Support Center: Enhancing Hormaomycin Fermentation Titers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of low fermentation titers of the natural product Hormaomycin from Streptomyces griseoflavus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its fermentation titers often low?
A1: this compound is a structurally complex depsipeptide antibiotic produced by the bacterium Streptomyces griseoflavus.[1][2] It exhibits potent biological activities, including acting as a bacterial hormone that influences morphological differentiation and the production of other secondary metabolites in Streptomyces.[1][3] The low and often inconsistent production of this compound is a significant challenge, which is common for complex secondary metabolites. This can be attributed to tightly regulated and complex biosynthetic pathways, potential feedback inhibition, and suboptimal fermentation conditions.
Q2: What is the biosynthetic pathway for this compound?
A2: this compound is synthesized by a nonribosomal peptide synthetase (NRPS) machinery.[1][3] The core structure is assembled from several unique and proteinogenic amino acid building blocks. The biosynthetic gene cluster contains the necessary genes for the synthesis of these precursors and their assembly into the final complex molecule.
Q3: What are the primary strategies to increase this compound production?
A3: The two main strategies for enhancing this compound titers are:
-
Genetic Engineering: Specifically, the overexpression of positive regulatory genes within the this compound biosynthetic gene cluster.
-
Fermentation Optimization: Systematically refining medium components and culture conditions to favor this compound production.
-
Precursor Feeding: Supplementing the fermentation medium with key building blocks of the this compound molecule.
Troubleshooting Guide for Low this compound Titers
This guide provides a question-and-answer format to address specific issues encountered during this compound fermentation experiments.
| Problem | Potential Cause | Troubleshooting Suggestion |
| No or very low this compound production in wild-type S. griseoflavus | Suboptimal fermentation medium or culture conditions. | Start with a rich, complex medium known to support Streptomyces growth and secondary metabolism. Systematically optimize carbon and nitrogen sources, as well as key minerals. Ensure optimal pH, temperature, and aeration. |
| Inactive or silent biosynthetic gene cluster. | Overexpress positive regulatory genes such as hrmA and hrmB to activate the gene cluster. | |
| Inconsistent this compound titers between batches | Variability in inoculum quality or fermentation conditions. | Standardize your inoculum preparation protocol. Carefully control all fermentation parameters (pH, temperature, agitation, aeration). |
| Genetic instability of the producing strain. | Prepare and use fresh glycerol stocks of the S. griseoflavus strain for each fermentation. | |
| This compound production starts but ceases prematurely | Nutrient limitation. | Implement a fed-batch strategy to supply key nutrients throughout the fermentation. |
| Feedback inhibition by this compound. | Consider strategies for in-situ product removal to alleviate feedback inhibition. | |
| Low yield despite genetic modifications | Precursor limitation. | Supplement the fermentation medium with precursors of the unique amino acid building blocks, such as L-lysine. |
| Suboptimal timing of induction for engineered strains. | If using an inducible promoter, optimize the time and concentration of the inducer. |
Quantitative Data Summary
The following table summarizes the reported quantitative improvements in this compound production.
| Strategy | Strain | Modification | Fold Increase in this compound Titer | Reference |
| Genetic Engineering | Streptomyces griseoflavus W-384 | Overexpression of regulatory genes hrmA and hrmB | Up to 135-fold | [2][4] |
Experimental Protocols
Protocol 1: General Fermentation of Streptomyces griseoflavus for this compound Production
This protocol provides a starting point for the cultivation of S. griseoflavus. Optimization of these parameters is highly recommended.
1. Media Preparation (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
CaCO₃: 2 g
-
Trace element solution: 1 mL (e.g., ATCC TRACE MINERAL SUPPLEMENT)
-
Adjust pH to 7.0-7.2 before sterilization.
2. Inoculum Preparation:
-
Inoculate a 250 mL flask containing 50 mL of the above medium with a fresh glycerol stock of S. griseoflavus.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense mycelial culture is obtained.
3. Production Fermentation:
-
Inoculate a 1 L production flask containing 200 mL of the fermentation medium with 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 7-10 days.
-
Monitor this compound production periodically by extracting the culture broth with an organic solvent (e.g., ethyl acetate) and analyzing the extract by HPLC.
Protocol 2: Overexpression of Regulatory Genes (hrmA and hrmB)
This is a generalized protocol for the overexpression of genes in Streptomyces. Specific vectors and promoters may need to be optimized.
1. Vector Construction:
-
Amplify the coding sequences of hrmA and hrmB from the genomic DNA of S. griseoflavus W-384 using PCR with primers containing appropriate restriction sites.
-
Clone the amplified genes into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152-based vector) under the control of a strong constitutive or inducible promoter.
-
Verify the constructs by restriction digestion and sequencing.
2. Transformation of S. griseoflavus :
-
Introduce the overexpression constructs into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. griseoflavus spores.
-
Select for exconjugants on a suitable selection medium containing an appropriate antibiotic.
-
Confirm the integration of the overexpression cassette into the S. griseoflavus genome by PCR.
3. Fermentation of Engineered Strains:
-
Culture the engineered strains using the general fermentation protocol described above.
-
If an inducible promoter is used, add the inducer at the appropriate time and concentration.
-
Compare this compound production with the wild-type strain.
Protocol 3: Precursor Feeding Experiment
This protocol outlines a general approach to test the effect of precursor supplementation on this compound production.
-
Prepare the fermentation medium as described in Protocol 1.
-
Set up several parallel fermentation flasks.
-
To the experimental flasks, add a sterile stock solution of the precursor to be tested (e.g., L-lysine) to a final concentration of 1-5 mM. Add the precursor at the beginning of the fermentation or after 24-48 hours of growth.
-
Include control flasks without the added precursor.
-
Incubate the flasks under standard fermentation conditions.
-
Monitor this compound production over time in both control and experimental flasks and compare the final titers.
Visualizations
Caption: Signaling pathway for this compound biosynthesis regulation.
Caption: Workflow for improving this compound production.
Caption: Troubleshooting logic for low this compound titers.
References
- 1. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting variability in Hormaomycin antibacterial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hormaomycin antibacterial assays. Our aim is to help you address common sources of variability and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our Minimum Inhibitory Concentration (MIC) assays with this compound. What are the potential causes?
A1: Variability in MIC assays is a common issue and can stem from several factors. Here are some key areas to investigate:
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results.[1] Ensure you are using a standardized inoculum prepared from a fresh culture in the logarithmic growth phase. Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard (~1 x 10^8 CFU/mL), which should then be diluted to the final target concentration (typically ~5 x 10^5 CFU/mL in the well).
-
This compound Stock Solution: The stability of your this compound stock solution is crucial. This compound is a complex peptide and may be susceptible to degradation.[2][3] Prepare fresh stock solutions for each experiment if possible, or store aliquots at -20°C or lower for a limited time. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability and solubility.
-
Culture Media: The composition of the culture medium can significantly influence the activity of antimicrobial compounds.[4] Components in the media can interact with this compound, affecting its availability and potency. Use a consistent, high-quality batch of Mueller-Hinton Broth (MHB) or another recommended medium and check for any batch-to-batch variations.
-
Assay Plate Conditions: Ensure proper sealing of microtiter plates to prevent evaporation, which can concentrate the compound and affect results. Incubation conditions such as temperature and time must be strictly controlled.
-
Operator Variability: Minor differences in pipetting technique, timing of additions, and reading of results can introduce variability. Standardize the protocol and ensure all users are trained and follow it consistently.
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
A2: While specific stability data for this compound is limited, general guidelines for handling peptide-based antibiotics should be followed:
-
Solvent Selection: Dissolve this compound in a high-purity solvent in which it is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for natural products. However, be mindful of the final DMSO concentration in your assay, as it can have inhibitory effects on bacterial growth at higher concentrations (typically >1%).
-
Stock Concentration: Prepare a high-concentration stock solution to minimize the volume of solvent added to the assay wells.
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C or ideally at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. As a general guide for bioactive small molecules, solutions stored at -20°C are typically usable for up to one month.
-
Pre-use Handling: Before use, allow the frozen stock solution to equilibrate to room temperature before opening the vial to prevent condensation from entering.
Q3: How can we troubleshoot "skipped wells" or paradoxical growth in our this compound MIC assays?
A3: The "Eagle effect," or paradoxical growth at higher antibiotic concentrations, can occur for several reasons.[5] If you observe growth in wells with higher concentrations of this compound but not at lower concentrations, consider the following:
-
Compound Precipitation: this compound may be precipitating out of solution at higher concentrations in the assay medium. Visually inspect the wells for any precipitate. If precipitation is suspected, you may need to adjust the solvent system or the highest concentration tested.
-
Technical Error: This phenomenon can also be a result of technical errors, such as incorrect dilutions or pipetting mistakes.[5] Carefully review your dilution series preparation.
-
Mechanism of Action: While the exact mechanism of this compound is not fully elucidated, some compounds can have complex interactions with bacteria that may lead to such effects.
Q4: What are the best practices for inoculum preparation to ensure consistency?
A4: Consistent inoculum preparation is one of the most critical factors for reproducible antibacterial assays.
-
Fresh Culture: Always start with a fresh, pure culture of the test organism grown on an appropriate agar medium.
-
Logarithmic Growth Phase: Pick several colonies and grow them in a suitable broth to the mid-logarithmic phase. This ensures that the bacteria are metabolically active and in a consistent physiological state.
-
Standardization: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer or a McFarland standard. This corresponds to approximately 1 x 10^8 CFU/mL for most common bacteria.
-
Final Dilution: Dilute the standardized suspension in the assay medium to achieve the final desired inoculum density in the wells (e.g., 5 x 10^5 CFU/mL).
Quantitative Data Summary
Recent studies have led to the discovery of new this compound analogs with varying antibacterial activities. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against various pathogenic bacteria.
| Compound | Staphylococcus aureus ATCC 25923 (μg/mL) | Bacillus subtilis ATCC 6633 (μg/mL) | Kocuria rhizophila NBRC 12708 (μg/mL) | Streptococcus pyogenes ATCC 19615 (μg/mL) | Klebsiella pneumoniae ATCC 10031 (μg/mL) | Salmonella enterica ATCC 14028 (μg/mL) | Proteus hauseri NBRC 3851 (μg/mL) | Escherichia coli ATCC 25922 (μg/mL) |
| This compound | 0.2 | 0.1 | 0.05 | 0.1 | >100 | >100 | >100 | >100 |
| This compound B | 0.8 | 0.4 | 0.2 | 0.4 | >100 | >100 | >100 | >100 |
| This compound C | 1.6 | 0.8 | 0.4 | 0.8 | >100 | >100 | >100 | >100 |
| Ampicillin | 0.4 | 0.2 | 0.1 | 0.05 | 6.3 | 3.1 | 12.5 | 3.1 |
Data adapted from Bae et al., 2015.[6]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
1. Preparation of this compound Stock and Dilutions: a. Prepare a 1 mg/mL stock solution of this compound in DMSO. b. In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 100 µg/mL to 0.098 µg/mL). Prepare a larger volume of each concentration than needed for a single plate to ensure consistency across multiple plates.
2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. d. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the microdilution plate containing 50 µL of the this compound dilutions. The final volume in each well will be 100 µL. b. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only) on each plate. c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. Reading and Interpreting Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. b. A reading mirror or a microplate reader can be used to facilitate the reading of the results.
Visualizations
Caption: Troubleshooting workflow for variability in this compound antibacterial assays.
Caption: Standard workflow for a broth microdilution MIC assay.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Methods for scaling up Hormaomycin production for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up Hormaomycin production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a structurally complex, highly modified depsipeptide with potent, narrow-spectrum antibiotic activity. It also acts as a signaling molecule in Streptomyces, inducing morphological differentiation and the production of other secondary metabolites.[1][2] The primary producing organism is the bacterium Streptomyces griseoflavus.[1]
Q2: What are the main challenges in producing this compound?
A2: A significant challenge in this compound production is the low and often inconsistent yields obtained from wild-type Streptomyces griseoflavus strains. The bacterium also has a tendency to lose its ability to produce this compound over time with repeated subculturing.[3] Scaling up production from shake flasks to large-scale fermenters also presents challenges in maintaining optimal growth conditions and consistent yields.
Q3: What are the key strategies to enhance this compound production?
A3: Key strategies for enhancing production include:
-
Genetic Engineering: Overexpression of positive regulatory genes within the this compound biosynthetic gene cluster, such as hrmA and hrmB, has been shown to increase production by up to 135-fold.[3]
-
Media Optimization: Systematically optimizing the carbon and nitrogen sources, as well as trace elements in the fermentation medium, is crucial.
-
Fermentation Parameter Control: Tightly controlling pH, temperature, dissolved oxygen, and agitation rate during fermentation is essential for maximizing yield.
-
Precursor Feeding: Supplementing the culture with precursors of the unusual amino acid building blocks of this compound may enhance production.[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production and scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Strain degradation or loss of biosynthetic capability.[3]2. Suboptimal fermentation medium composition.3. Inappropriate fermentation parameters (pH, temperature, aeration). | 1. Use a fresh culture from a cryopreserved stock. Consider re-isolating a high-producing strain.2. Systematically optimize media components using a one-factor-at-a-time or response surface methodology approach.3. Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation.2. Inconsistent quality of raw materials for the medium.3. Poorly controlled fermentation conditions. | 1. Standardize the inoculum preparation protocol, including spore concentration and seed culture age.2. Use high-quality, consistent sources for all media components.3. Implement robust process monitoring and control for all critical fermentation parameters. |
| Foaming in the Fermenter | 1. High protein content in the medium (e.g., from soybean meal or peptone).2. High agitation and aeration rates. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.2. Optimize agitation and aeration to provide sufficient oxygen transfer while minimizing foam generation. |
| Difficulty in Extracting this compound | 1. Inefficient cell lysis.2. This compound degradation during extraction.3. Choice of an inappropriate extraction solvent. | 1. Use effective cell disruption methods such as sonication or high-pressure homogenization.2. Work at low temperatures and minimize the duration of the extraction process to prevent degradation.3. Use a solvent such as ethyl acetate, which has been shown to be effective for extracting similar depsipeptides. |
| Poor Purity After Initial Purification | 1. Co-extraction of other secondary metabolites and lipids.2. Ineffective chromatographic separation. | 1. Perform a preliminary purification step, such as solid-phase extraction (SPE), to remove highly polar or non-polar impurities.2. Optimize the mobile phase and stationary phase for HPLC purification. Consider using multiple chromatographic techniques with different separation principles. |
Experimental Protocols
Protocol 1: Optimization of Fermentation Medium for this compound Production
This protocol describes a systematic approach to optimizing the fermentation medium for enhanced this compound yield. The following tables provide illustrative data based on typical optimization experiments for Streptomyces secondary metabolites.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (40 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 15.2 |
| Soluble Starch | 9.2 | 25.8 |
| Glycerol | 7.8 | 18.5 |
| Maltose | 8.9 | 22.1 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Soybean Meal | 10.1 | 35.4 |
| Peptone | 9.5 | 28.9 |
| Yeast Extract | 8.8 | 25.1 |
| Ammonium Sulfate | 6.2 | 12.6 |
Methodology:
-
Baseline Culture: Prepare a baseline fermentation medium, for example, containing soluble starch (40 g/L), soybean meal (20 g/L), CaCO₃ (2 g/L), and trace elements.
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Carbon Source: Vary the primary carbon source (e.g., glucose, soluble starch, glycerol, maltose) while keeping other components constant.
-
Nitrogen Source: Vary the primary nitrogen source (e.g., soybean meal, peptone, yeast extract, ammonium sulfate) while keeping other components constant.
-
Concentration Gradients: For the best-performing carbon and nitrogen sources, test a range of concentrations to determine the optimal level.
-
-
Fermentation: Inoculate the test media with a standardized seed culture of S. griseoflavus. Incubate at 28-30°C with shaking (200-220 rpm) for 7-10 days.
-
Analysis: At the end of the fermentation, measure the cell biomass (dry weight) and extract this compound from the culture broth and mycelium. Quantify the this compound titer using HPLC.
Protocol 2: Lab-Scale Production and Extraction of this compound
Methodology:
-
Seed Culture Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores of S. griseoflavus and incubate at 28°C, 220 rpm for 48-72 hours.
-
Production Fermentation: Inoculate the optimized production medium with the seed culture (5-10% v/v). Ferment in shake flasks or a lab-scale fermenter (1-5 L) at 28°C, 220 rpm for 7-10 days. Monitor and maintain pH at 6.5-7.0.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelial cake with methanol or acetone.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Purification:
-
Dissolve the crude extract in a minimal volume of methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar impurities.
-
Further purify the this compound-containing fraction by semi-preparative reverse-phase HPLC.
-
Visualizations
Caption: Overview of this compound biosynthesis regulation and production.
Caption: A typical workflow for scaling up this compound production.
Caption: A decision tree for troubleshooting low this compound yields.
References
Technical Support Center: Cryopreservation of Hormaomycin-Producing Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful cryopreservation and long-term storage of hormaomycin-producing Streptomyces strains.
Frequently Asked Questions (FAQs)
Q1: What is the best method for long-term storage of this compound-producing Streptomyces strains?
A1: For long-term storage, cryopreservation of spores as glycerol stocks is highly recommended to ensure strain viability and genetic stability.[1] Storage at ultra-low temperatures, such as in the vapor phase of liquid nitrogen (-135°C to -196°C) or in a -80°C freezer, is considered the best practice for minimizing the risk of genetic changes.[2][3] While mycelial glycerol stocks are useful for quicker access to cultures, they tend to lose viability after repeated freeze-thaw cycles.[1]
Q2: What is the optimal concentration of glycerol to use as a cryoprotectant?
A2: A final glycerol concentration of 15% to 25% is commonly used and has been shown to be effective for the cryopreservation of Streptomyces.[1][4] For example, mixing a spore suspension 1:1 (v/v) with a 50% sterile glycerol solution will yield a final concentration of 25%.[1] Some protocols also suggest using a 20% v/v glycerol solution.[5][6]
Q3: At what temperature should I store my Streptomyces glycerol stocks?
A3: For long-term preservation, storing glycerol stocks at -80°C is a standard and effective practice.[1][7] Storage in the vapor phase of liquid nitrogen (-135°C to -196°C) is also an excellent option for preserving viability over extended periods.[2][8] While storage at -20°C is possible, it is generally not recommended for long-term stability as cell viability may decline more rapidly.[8][9]
Q4: Can I use DMSO as a cryoprotectant instead of glycerol?
A4: Yes, Dimethyl sulfoxide (DMSO) can be an effective cryoprotectant for Streptomyces. In one study, DMSO was found to be the most efficient protectant for the survival and functional maintenance of Streptomyces zagrosensis during cryopreservation, with a survival rate of 99.3% after 6 months.[8]
Q5: How can I assess the viability of my cryopreserved Streptomyces strain?
A5: Viability can be assessed by plating serial dilutions of the thawed culture onto a suitable agar medium and counting the colony-forming units (CFU). Other methods include flow cytometry-based assays using dyes like 7-aminoactinomycin D (7-AAD) or propidium iodide (PI), or measuring cellular ATP content, which is an indicator of metabolic activity.[10][11]
Troubleshooting Guides
Issue 1: Low or No Growth After Thawing
| Possible Cause | Troubleshooting Step |
| Poor initial culture health | Ensure the culture is in the late logarithmic to early stationary phase before cryopreservation for optimal health and stress resistance.[9] |
| Repeated freeze-thaw cycles | Avoid repeated thawing and freezing of the same glycerol stock vial.[1][12] Prepare multiple small-volume aliquots to use a fresh vial for each experiment. |
| Improper thawing procedure | Thaw the cryovial rapidly in a 37°C water bath until only a small amount of ice remains. Prolonged exposure to room temperature can be detrimental. The general rule is slow freezing and rapid thawing.[2] |
| Suboptimal recovery medium | Try using a richer medium for initial recovery, such as Trypticase Soy Broth, which may aid in the revival of stressed cells.[5] |
| Incorrect cryoprotectant concentration | Ensure the final glycerol concentration is between 15-25%. Too high or too low a concentration can lead to cell damage.[1][4] |
| Storage temperature too high | For long-term storage, maintain stocks at -80°C or in liquid nitrogen vapor.[1][2] Viability can decrease significantly over time at -20°C.[8][9] |
Issue 2: Contamination of Revived Cultures
| Possible Cause | Troubleshooting Step |
| Contaminated glycerol stock | Streak the thawed stock on a fresh plate to isolate single colonies and ensure purity before inoculating a liquid culture.[7] |
| Poor aseptic technique | Streptomyces has a longer doubling time (4-6 hours) compared to common contaminants like E. coli and Bacillus, making it susceptible to being overgrown.[1][6] Always work in a sterile environment (e.g., biological safety cabinet) and use sterile techniques.[1] |
| Contaminated reagents or media | Ensure all media, water, and cryoprotectant solutions are properly sterilized.[5] |
Issue 3: Loss of this compound Production
| Possible Cause | Troubleshooting Step |
| Strain degeneration | Continuous subculturing can lead to a decline in secondary metabolite production.[8] It is crucial to prepare glycerol stocks from a well-characterized, high-producing culture. |
| Suboptimal culture conditions | This compound production is influenced by culture conditions.[13] After reviving the strain, ensure the use of appropriate production media and culture parameters (e.g., temperature, aeration). |
| Genetic instability | Long-term storage at suboptimal temperatures can increase the risk of genetic mutations. Store strains at -80°C or in liquid nitrogen to minimize this risk.[3] |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on Streptomyces Viability
| Storage Temperature | Duration | Viability (%) | Reference |
| -20°C | 6 months | ~97.2% (S. canosus) | [14] |
| -70°C | 6 months | High | [8] |
| -80°C | Not specified | High | [1][4] |
| Liquid Nitrogen Vapor | 6 months | ~99.3% (S. zagrosensis with DMSO) | [8] |
Table 2: Comparison of Cryoprotectants for Streptomyces zagrosensis
| Cryoprotectant | Concentration | Storage Duration | Survival Rate (%) | Reference |
| Glycerol | Not specified | 6 months | Lower than DMSO | [8] |
| DMSO | Not specified | 6 months | 99.3% | [8] |
Experimental Protocols
Protocol 1: Preparation of Streptomyces Spore Glycerol Stocks
-
Culture Growth: Grow the Streptomyces strain on a suitable solid agar medium until confluent growth and sporulation are observed (typically 4-6 days at 28°C).[1]
-
Spore Harvesting: Aseptically add 5 mL of sterile distilled water to the surface of the agar plate. Gently scrape the surface with a sterile cotton swab or spreader to dislodge the spores and create a spore suspension.[7]
-
Filtration: Transfer the spore suspension to a sterile syringe fitted with a cotton wool plug to filter out mycelial fragments. Collect the filtered spore suspension in a sterile universal tube.[7]
-
Centrifugation: Pellet the spores by centrifuging at approximately 2000-4000 x g for 10 minutes.[1][7]
-
Resuspension: Carefully remove the supernatant and resuspend the spore pellet in 1 mL of sterile water.[1]
-
Addition of Cryoprotectant: Add an equal volume (1 mL) of sterile 50% glycerol to the spore suspension to achieve a final glycerol concentration of 25%.[1]
-
Aliquoting and Storage: Aliquot the final suspension into sterile cryogenic vials. Freeze and store the vials at -80°C for long-term preservation.[1]
Protocol 2: Viability Assessment by Colony Forming Unit (CFU) Assay
-
Thawing: Rapidly thaw a frozen vial of the Streptomyces glycerol stock in a 37°C water bath.
-
Serial Dilutions: Prepare a series of 10-fold dilutions of the thawed spore suspension in sterile physiological saline (0.9% NaCl) or a suitable buffer.
-
Plating: Plate 100 µL of appropriate dilutions onto a suitable agar medium in triplicate.
-
Incubation: Incubate the plates at 28°C for 4-6 days, or until colonies are clearly visible.[1]
-
Colony Counting: Count the number of colonies on plates that have between 30 and 300 colonies.
-
CFU Calculation: Calculate the number of CFU per mL of the original stock using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
Visualizations
Caption: Workflow for preparing Streptomyces spore glycerol stocks.
Caption: Decision tree for troubleshooting low viability issues.
References
- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Implementing Best Practices and Validation of Cryopreservation Techniques for Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryopreservation potential of Streptomyces lucensis and Streptomyces violaceus actinomycete collection strains as producers of glycosidase inhibitors | Vybornova | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 8. Protective Effects of Cryoprotectants and Lyoprotectants on the Survival of Persipeptide Producing Streptomyces zagrosensis UTMC 1154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ATP Content and Cell Viability as Indicators for Cryostress Across the Diversity of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. bioresearch.ro [bioresearch.ro]
Validation & Comparative
Hormaomycin Structure-Activity Relationship: A Comparative Guide for Researchers
Hormaomycin, a complex depsipeptide isolated from Streptomyces griseoflavus, has garnered significant interest within the scientific community due to its potent, narrow-spectrum antibiotic activity and its unique role as a bacterial hormone that induces morphological differentiation and secondary metabolite production in Streptomyces species.[1][2] Understanding the relationship between its intricate structure and biological function is paramount for the development of novel antibiotics and tools for microbial research. This guide provides a comparative analysis of this compound and its synthetic and biosynthetic analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Antibacterial Activity
The antibacterial potency of this compound and its analogs has been primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The data presented below summarizes the findings from key studies, highlighting the structural modifications that influence antibacterial activity.
| Compound | Modification | S. aureus ATCC 25923 (μM) | B. subtilis ATCC 6633 (μM) | K. rhizophila NBRC 12708 (μM) | S. pyogenes ATCC 19615 (μM) | P. hauseri NBRC 3851 (μM) | Reference |
| This compound | - | 0.4 | 1.8 | 0.03 | 1.8 | 0.9 | [3][4] |
| This compound B | L-Isoleucine at position 2 replaced by L-Valine | 7 | 14 | 0.4 | 14 | 29 | [3][4] |
| This compound C | L-Isoleucine at position 7 replaced by L-Valine | 14 | 14 | 0.9 | 14 | 29 | [3][4] |
| Aza-analog | Ester linkage replaced by an amide bond | Active (qualitative) | - | - | - | - | [3] |
| epi-Aza-analog | Epimerized aza-analog | Inactive | - | - | - | - | [3] |
| 4-Propylproline analog | 4-(Z)-propenylproline replaced by 4-propylproline | Lower activity than this compound (qualitative) | - | - | - | - | [5] |
| Brominated analog | Chlorine on Chpca moiety replaced by Bromine | Drastically decreased activity (qualitative) | - | - | - | - | [5] |
| This compound D | One (3-Ncp)Ala residue replaced by 5-nitronorvaline | - | - | - | - | - | [6] |
Key Structure-Activity Relationship Insights:
-
Isoleucine Residues: The replacement of L-isoleucine with L-valine in Hormaomycins B and C leads to a significant decrease in antibacterial activity, suggesting that the isobutyl side chains are important for potent inhibition.[3][4]
-
Proline Moiety: Modification of the 4-(Z)-propenylproline residue, as seen in the 4-propylproline analog, reduces antibacterial potency, indicating a specific requirement for the propenyl group for optimal activity.[5]
-
Halogen Substitution: The drastic loss of activity upon replacing chlorine with bromine suggests a stringent electronic or steric requirement at this position of the 5-chloro-1-hydroxypyrrol-2-carboxylic acid (Chpca) moiety.[5]
-
Nitrocyclopropylalanine Residues: The (3-Ncp)Ala residues are crucial for the antibacterial activity, as their replacement often leads to inactive compounds. However, the substitution with 5-nitronorvaline in this compound D confers potent antifungal activity against Candida albicans, demonstrating that modifications at this position can dramatically alter the spectrum of biological activity.[6]
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
-
Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microdilution Plates:
-
The test compounds (this compound and its analogs) are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
A positive control well (containing bacterial inoculum without any test compound) and a negative control well (containing uninoculated broth) are included on each plate.
-
-
Inoculation and Incubation:
-
Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Aerial Mycelium Induction Assay in Streptomyces
This assay qualitatively assesses the ability of this compound and its analogs to induce morphological differentiation in certain Streptomyces species.
-
Preparation of Test Plates:
-
A suitable agar medium for Streptomyces growth and differentiation (e.g., R2YE agar) is prepared and poured into Petri dishes.
-
A lawn of a non-differentiating or bald (bld) mutant strain of a Streptomyces species (e.g., S. coelicolor M145) is spread evenly over the surface of the agar.
-
-
Application of Test Compound:
-
A sterile paper disc impregnated with a known concentration of the test compound (dissolved in a suitable solvent) is placed in the center of the inoculated plate.
-
A control disc impregnated with the solvent alone is used on a separate plate.
-
-
Incubation and Observation:
-
The plates are incubated at 30°C for several days (typically 3-7 days).
-
The plates are periodically examined for the appearance of fuzzy, white aerial mycelium around the paper disc. The diameter of the zone of induction can be measured as a semi-quantitative assessment of activity.
-
Visualizing this compound's Biological Role
While the precise signaling cascade initiated by this compound remains to be fully elucidated, its function as a bacterial hormone that influences the development and metabolism of Streptomyces is well-established. The following diagrams illustrate the known biological effects and a generalized workflow for assessing its activity.
Caption: this compound acts as an external signal to induce key developmental changes in Streptomyces.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hormaomycin's Antibacterial Spectrum Against Other Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial agents. Hormaomycin, a cyclic depsipeptide antibiotic, has demonstrated potent bioactivity. This guide provides a comparative analysis of this compound's antibacterial spectrum against three other clinically significant peptide antibiotics: vancomycin, daptomycin, and polymyxin B. The data presented is compiled from various scientific studies to offer a broad perspective on their respective activities.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, vancomycin, daptomycin, and polymyxin B against a range of Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Disclaimer: The MIC values presented below are collated from different studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.
Table 1: Antibacterial Spectrum Against Gram-Positive Bacteria (MIC in µg/mL)
| Bacterial Species | This compound | Vancomycin | Daptomycin | Polymyxin B |
| Staphylococcus aureus | 0.4 µM (~0.45)[1] | 0.5 - 2[2][3] | 0.25 - 1[2] | >128 |
| Bacillus subtilis | 1.8 µM (~2.0)[1] | - | - | - |
| Kocuria rhizophila | 0.03 µM (~0.03)[1] | - | - | - |
| Streptococcus pyogenes | 1.8 µM (~2.0)[1] | - | ≤0.06 - 0.25 | >128 |
| Enterococcus faecalis | - | 1 - 4 | 1 - 4 | >128 |
| Enterococcus faecium (VRE) | - | >256 | 2 - 4 | >128 |
Note: this compound MICs were reported in µM and have been converted to µg/mL for approximate comparison, assuming a molecular weight of ~1115 g/mol .
Table 2: Antibacterial Spectrum Against Gram-Negative Bacteria (MIC in µg/mL)
| Bacterial Species | This compound | Vancomycin | Daptomycin | Polymyxin B |
| Escherichia coli | >113 µM (>126)[1] | >128 | >128 | 0.125 - 2 |
| Klebsiella pneumoniae | >113 µM (>126)[1] | >128 | >128 | 0.25 - 4 |
| Pseudomonas aeruginosa | - | >128 | >128 | 0.5 - 4 |
| Proteus hauseri | 0.9 µM (~1.0)[1] | - | - | - |
| Salmonella enterica | >113 µM (>126)[1] | - | - | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of bacteria. The data cited in this guide is primarily based on the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Broth Microdilution MIC Assay Protocol (General)
-
Preparation of Bacterial Inoculum:
-
Well-isolated colonies of the test bacterium are selected from an agar plate culture.
-
The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
The peptide antibiotic is serially diluted in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Positive control (bacteria with no antibiotic) and negative control (broth only) wells are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow of the broth microdilution method for MIC determination.
Comparative Mechanism of Action
Caption: Simplified overview of the primary targets for each antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. jwatch.org [jwatch.org]
- 3. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC determination. [bio-protocol.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Unveiling Hormaomycin's Role as a Signaling Molecule in Streptomyces: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hormaomycin with other well-characterized signaling molecules in Streptomyces. It delves into the experimental data supporting its role, details relevant experimental protocols, and visualizes the known and putative signaling pathways.
This compound, a complex depsipeptide produced by Streptomyces griseoflavus, has been identified as a potent signaling molecule within the Streptomyces genus.[1][2] At nanomolar concentrations, it can induce morphological differentiation, such as the formation of aerial mycelia, and stimulate the production of antibiotics in various Streptomyces species.[1][3] This activity places it in the category of microbial hormones, similar to the well-studied γ-butyrolactones (GBLs), which are key regulators of secondary metabolism and development in these bacteria.[4][5]
This guide compares the signaling activity of this compound with that of established Streptomyces signaling molecules, presents the methodologies used to validate its function, and illustrates the current understanding of the respective signaling pathways.
Performance Comparison: this compound vs. Other Streptomyces Signaling Molecules
The efficacy of a signaling molecule is determined by its effective concentration to elicit a specific biological response. While the complete dose-response relationship for this compound is not fully elucidated, available data indicates its high potency.
| Signaling Molecule | Producing Organism | Target Organism(s) | Biological Activity | Effective Concentration | Signaling Pathway/Receptor |
| This compound | Streptomyces griseoflavus | Various Streptomyces species | Induces aerial mycelium formation and antibiotic production. | Active at 0.1 µ g/disk [3] | Unknown |
| A-factor | Streptomyces griseus | Streptomyces griseus | Induces streptomycin production and aerial mycelium formation. | 10⁻⁹ M[4][6] | Binds to ArpA receptor, releasing its repression on the adpA gene.[4][7] |
| SCB1 | Streptomyces coelicolor | Streptomyces coelicolor | Induces production of actinorhodin and undecylprodigiosin. | Threshold concentration of 76 nM[8] | Binds to ScbR receptor, causing its dissociation from target gene promoters.[9] |
| Furans (MMFs) | Streptomyces coelicolor | Streptomyces coelicolor | Control methylenomycin biosynthesis. | Not specified in detail | Interacts with a specific regulatory cascade for methylenomycin production.[10] |
| Butenolides (SRBs) | Streptomyces rochei | Streptomyces rochei | Control lankacidin and lankamycin biosynthesis. | Not specified in detail | Presumed to interact with specific receptor proteins. |
Experimental Protocols
Validating the role of a compound as a signaling molecule involves a series of bioassays to demonstrate its biological activity at low concentrations.
Protocol 1: this compound Bioassay for Induction of Morphological Differentiation and Antibiotic Production
This protocol is adapted from the disk diffusion method used to demonstrate this compound's activity.
Objective: To determine the ability of this compound to induce aerial mycelium formation and antibiotic production in a target Streptomyces strain.
Materials:
-
This compound solution of known concentration.
-
Target Streptomyces strain (e.g., a bald mutant that does not produce aerial mycelia or a strain with known antibiotic production).
-
Suitable agar growth medium (e.g., ISP2, R5).
-
Sterile paper disks (6 mm diameter).
-
Incubator.
Methodology:
-
Prepare a lawn of the target Streptomyces strain on the agar plates by spreading a spore suspension or mycelial fragments.
-
Aseptically place sterile paper disks onto the agar surface.
-
Apply a known amount of this compound solution (e.g., 0.1 µg) to each disk. A solvent control (e.g., methanol) should be applied to a separate disk.
-
Incubate the plates at the optimal temperature for the target strain (typically 28-30°C) for several days.
-
Observe the plates for the formation of a zone of aerial mycelium around the this compound-containing disk.
-
For antibiotic production, an overlay of a sensitive indicator bacterium can be used after a suitable incubation period. A zone of inhibition around the area of Streptomyces growth indicates antibiotic production.
Protocol 2: A-factor Bioassay for Induction of Streptomycin Production in S. griseus
This is a classic bioassay used to quantify A-factor activity.
Objective: To determine the concentration of A-factor required to restore streptomycin production in an A-factor-deficient mutant of Streptomyces griseus.
Materials:
-
A-factor solution of known concentrations.
-
An A-factor-deficient mutant of S. griseus (e.g., HH1).
-
A streptomycin-sensitive indicator bacterium (e.g., Bacillus subtilis).
-
YMPD agar medium.
-
Sterile paper disks or wells cut into the agar.
Methodology:
-
Prepare a lawn of the S. griseus A-factor-deficient mutant on YMPD agar plates.
-
Place sterile paper disks on the agar surface or create small wells.
-
Apply a serial dilution of A-factor solutions to the disks/wells.
-
Incubate the plates at 28°C for 3-4 days to allow for the growth of S. griseus and potential streptomycin production.
-
Overlay the plates with a soft agar suspension of the indicator bacterium (B. subtilis).
-
Incubate the plates overnight at 37°C.
-
The presence of a zone of inhibition of B. subtilis growth around the disk/well indicates streptomycin production induced by A-factor. The diameter of the inhibition zone is proportional to the concentration of A-factor.
Signaling Pathways and Validation Workflows
The signaling pathways for well-characterized molecules like A-factor are understood in considerable detail, from receptor binding to transcriptional activation. In contrast, the signaling pathway for this compound remains largely uncharacterized.
This compound: A Black Box in Signaling
The mechanism by which this compound exerts its effects is currently unknown. It is hypothesized to interact with a specific receptor, which then triggers a downstream signaling cascade leading to the activation of genes involved in morphological differentiation and secondary metabolism. The lack of an identified receptor is a significant knowledge gap.
Caption: Putative signaling pathway for this compound.
The Well-Defined A-factor Signaling Cascade
The A-factor signaling pathway in S. griseus is a paradigm for microbial hormone action. A-factor diffuses into the cell and binds to its receptor, ArpA. In the absence of A-factor, ArpA acts as a repressor, binding to the promoter of the adpA gene and blocking its transcription. The binding of A-factor to ArpA causes a conformational change, leading to its dissociation from the DNA and the subsequent transcription of adpA. AdpA is a key transcriptional activator that controls a large regulon, including genes for streptomycin biosynthesis and aerial mycelium formation.[4][7]
Caption: The A-factor signaling cascade in S. griseus.
Experimental Workflow for Validating a Novel Signaling Molecule
The process of validating a compound like this compound as a signaling molecule follows a logical progression of experiments.
Caption: Experimental workflow for signaling molecule validation.
Conclusion
This compound is a potent, yet enigmatic, signaling molecule in the world of Streptomyces. While its ability to induce profound physiological changes at low concentrations is well-documented, the underlying molecular mechanisms remain a fertile ground for future research. In contrast to the well-characterized GBLs, where the signaling pathways from receptor binding to gene activation are largely understood, the this compound story is still in its early chapters. The elucidation of its receptor and downstream signaling cascade will not only provide fundamental insights into bacterial communication but may also offer novel strategies for manipulating antibiotic production and discovering new bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 6. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00007F [pubs.rsc.org]
- 8. A Bistable Gene Switch for Antibiotic Biosynthesis: The Butyrolactone Regulon in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of a natural variant of the γ-butyrolactone signalling receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Hormaomycin vs. Aza-Analogues: A Comparative Analysis of Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring antibiotic Hormaomycin and its synthetic aza-analogues. This analysis is supported by available experimental data on their biological activities.
This compound, a complex depsipeptide isolated from Streptomyces griseoflavus, has garnered significant interest due to its potent biological activities.[1][2] It not only exhibits narrow-spectrum antibacterial effects, primarily against Gram-positive bacteria, but also acts as a signaling molecule in Streptomyces, inducing morphological differentiation and the production of other antibiotics.[3] The intricate structure of this compound has inspired the synthesis of analogues, including aza-analogues, to explore structure-activity relationships and potentially develop novel therapeutic agents.
Comparative Biological Activity
The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The available data for this compound and its natural and synthetic analogues is summarized below.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Arthrobacter sp. | 0.1 | Assumed from various reports |
| Corynebacterium sp. | Active | [3] | |
| Aza-Analogue 1 | Arthrobacter sp. | Data not available | |
| Aza-Analogue 2 | Arthrobacter sp. | Data not available | |
| Aza-Analogue 3 | Arthrobacter sp. | Data not available | |
| Aza-Analogue (epi-2a) | Arthrobacter sp. | No activity | [4] |
| This compound B | Staphylococcus aureus | ~0.44 | [5] |
| Kocuria rhizophila | ~0.033 | [5] | |
| This compound C | Staphylococcus aureus | ~0.88 | [5] |
| Kocuria rhizophila | ~0.066 | [5] |
Note: The MIC values for Hormaomycins B and C were originally reported in µM and have been converted to µg/mL for comparative purposes, assuming a molecular weight similar to this compound (~1116 g/mol ). Data for the majority of the synthetic aza-analogues from the key study by Reinscheid et al. (2005) is not publicly available in detail, with the exception of the qualitative description of inactivity for the epi-2a analogue.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the potency of an antimicrobial agent. The following is a generalized protocol based on the widely used broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Materials:
- Test Compounds: this compound and its aza-analogues are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions of a known concentration.
- Bacterial Culture: A pure culture of the test organism (e.g., Arthrobacter sp.) is grown in an appropriate liquid medium (e.g., Nutrient Broth) to the mid-logarithmic phase of growth. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth for the test organism.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Assay Procedure:
- Serial Dilution: A two-fold serial dilution of each test compound is prepared directly in the 96-well plate.
- Add 100 µL of sterile broth to all wells.
- Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.
- Transfer 100 µL from the first well to the second well and mix.
- Continue this serial dilution process across the row to achieve a range of concentrations.
- Inoculation: The standardized bacterial suspension is diluted in broth, and 100 µL of this inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
- Controls:
- Positive Control: A well containing only the growth medium and the bacterial inoculum (no test compound).
- Negative Control: A well containing only the growth medium (no bacteria or test compound).
- Solvent Control: A well containing the growth medium, bacterial inoculum, and the highest concentration of the solvent used to dissolve the test compounds.
- Incubation: The microtiter plates are incubated at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
3. Data Analysis:
- The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Signaling Pathway and Experimental Workflow
This compound is known to act as an external signaling molecule in Streptomyces, influencing its life cycle and secondary metabolism. The precise molecular mechanism, including the specific receptor for this compound, is still an area of active research. The following diagrams illustrate the proposed signaling role of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling role of this compound in Streptomyces.
Caption: Experimental workflow for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Manipulation of regulatory genes reveals complexity and fidelity in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The structure of this compound and one of its all-peptide aza-analogues in solution: syntheses and biological activities of new this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Hormaomycins B and C with the Parent Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of two recently discovered analogues, Hormaomycins B and C, with the parent compound, Hormaomycin. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these natural products.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of Hormaomycins B, C, and the parent this compound was evaluated against a panel of pathogenic Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in the table below. Lower MIC values indicate greater potency.
| Microorganism | Strain | This compound (Parent) MIC (µM) | This compound B MIC (µM) | This compound C MIC (µM) |
| Gram-Positive | ||||
| Staphylococcus aureus | ATCC 25923 | 0.4[1] | 7[1] | 7[1] |
| Bacillus subtilis | ATCC 6633 | 1.8[1] | 14[1] | 14[1] |
| Kocuria rhizophila | NBRC 12708 | 0.03[1] | 0.4[1] | 0.4[1] |
| Streptococcus pyogenes | ATCC 19615 | 1.8[1] | 14[1] | 14[1] |
| Gram-Negative | ||||
| Klebsiella pneumoniae | ATCC 10031 | >113[1] | >115[1] | >115[1] |
| Salmonella enterica | ATCC 14028 | >113[1] | 29[1] | 58[1] |
| Proteus hauseri | NBRC 3851 | 0.9[1] | 29[1] | 29[1] |
| Escherichia coli | ATCC 25922 | >113[1] | >115[1] | >115[1] |
Experimental Protocols
The following section details the methodologies employed in the determination of the minimum inhibitory concentrations (MICs) for the this compound compounds.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the this compound compounds was determined using the broth microdilution method, a standard procedure for assessing the susceptibility of bacteria to antimicrobial agents.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains were cultured on appropriate agar plates.
-
A single colony of each bacterium was inoculated into a sterile broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).
-
The cultures were incubated at 37°C with agitation until they reached a specific optical density (OD), typically corresponding to a concentration of approximately 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension was then diluted to a final concentration of 10⁵ CFU/mL for the assay.
2. Preparation of Test Compounds:
-
This compound, this compound B, and this compound C were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.
-
Serial two-fold dilutions of each compound were prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations tested typically ranged from 0.01 µM to over 100 µM.
3. Incubation and Measurement:
-
An equal volume of the diluted bacterial inoculum was added to each well of the microtiter plate containing the serially diluted compounds.
-
Control wells were included: a positive control with bacteria and no compound to ensure bacterial growth, and a negative control with medium only to check for sterility.
-
The plates were incubated at 37°C for 18-24 hours.
-
Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed. This was typically assessed by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the comparative efficacy testing of Hormaomycins.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway
This compound is known to act as a signaling molecule in Streptomyces, inducing morphological differentiation and the production of secondary metabolites, including other antibiotics. While the precise receptor and downstream targets for this compound are not fully elucidated, its function is analogous to the well-characterized A-factor signaling pathway in Streptomyces griseus. The following diagram represents a generalized signaling cascade initiated by a hormone-like molecule such as this compound, leading to the activation of biosynthetic gene clusters.
Caption: Generalized Signaling Pathway for this compound-induced Secondary Metabolite Production.
References
Hormaomycin: A Comparative Analysis of Its Biological Activity Against Other Nonribosomal Peptides
Introduction to Hormaomycin and Nonribosomal Peptides
This compound is a structurally complex, cyclic depsipeptide produced by the bacterium Streptomyces griseoflavus.[1][2] It belongs to a diverse class of natural products known as nonribosomal peptides (NRPs). Unlike proteins, which are synthesized by ribosomes according to an mRNA template, NRPs are assembled by large, modular enzyme complexes called nonribosomal peptide synthetases (NRPSs).[3][4][5] This unique biosynthetic pathway allows for the incorporation of a vast array of non-proteinogenic amino acids, D-amino acids, and modifications like methylation and halogenation, resulting in significant structural and functional diversity.[4][6][7] NRPs are renowned for their wide spectrum of biological activities, serving as antibiotics, antifungals, immunosuppressants, and antitumor agents.[7][8] Prominent examples include the antibiotic penicillin, the last-resort glycopeptide vancomycin, and the immunosuppressant cyclosporin.[3][4][7]
This compound itself exhibits a fascinating dual functionality. It acts as a potent, narrow-spectrum antibiotic and also functions as a bacterial hormone or signaling molecule within its native microbial community, triggering morphological changes and the production of other secondary metabolites.[1][2][9] This guide provides a comparative overview of this compound's biological activity, supported by quantitative data and experimental methodologies, against other well-characterized nonribosomal peptides.
Comparative Biological Activity
This compound's primary biological activities include targeted antibacterial action and intercellular signaling. Its efficacy is best understood when compared to other NRPs that have distinct mechanisms and target spectra.
Antibacterial Spectrum of Activity
This compound was initially identified as a narrow-spectrum antibiotic, primarily effective against coryneform bacteria such as Arthrobacter and Corynebacterium.[1] However, subsequent discovery of its natural congeners, this compound B and C, has revealed a broader range of activity. These compounds demonstrate significant inhibitory effects against various pathogenic Gram-positive bacteria and, to a lesser extent, some Gram-negative bacteria.[10]
The table below presents the Minimum Inhibitory Concentration (MIC) values for this compound B and C against a panel of pathogenic bacteria, compared to other notable nonribosomal peptide antibiotics like Daptomycin and Vancomycin.
| Compound | Class | Target Organism | MIC (μM) | Primary Mechanism of Action |
| This compound B | Cyclic Depsipeptide | Staphylococcus aureus | 12.5 | Unknown |
| Bacillus subtilis | 6.25 | |||
| Kocuria rhizophila | 6.25 | |||
| Streptococcus pyogenes | 12.5 | |||
| Klebsiella pneumoniae | 50 | |||
| Salmonella enterica | 50 | |||
| This compound C | Cyclic Depsipeptide | Staphylococcus aureus | 25 | Unknown |
| Bacillus subtilis | 12.5 | |||
| Kocuria rhizophila | 12.5 | |||
| Streptococcus pyogenes | 25 | |||
| Klebsiella pneumoniae | 100 | |||
| Salmonella enterica | 100 | |||
| Daptomycin | Cyclic Lipopeptide | Staphylococcus aureus (MRSA) | ~1-2 µg/mL | Disrupts cell membrane function |
| Enterococcus faecalis (VRE) | ~2-4 µg/mL | |||
| Vancomycin | Glycopeptide | Staphylococcus aureus (MRSA) | ~1-2 µg/mL | Inhibits cell wall synthesis |
| Clostridium difficile | ~5-10 µg/mL | |||
| Bacitracin | Cyclic Peptide | Staphylococcus aureus | ~0.1-1 U/mL | Inhibits cell wall synthesis |
| Streptococcus pyogenes | ~0.05-0.5 U/mL |
Data for this compound B and C sourced from Bae et al., 2015.[10][11] Data for Daptomycin, Vancomycin, and Bacitracin are representative values from various literature sources.
Mechanism of Action
While the precise molecular target of this compound's antibiotic activity remains to be fully elucidated, it stands in contrast to many well-understood NRPs.[9]
Figure 1: Comparative Mechanisms of Action for NRP Antibiotics.
-
Vancomycin and Bacitracin inhibit the synthesis of the bacterial cell wall by binding to peptidoglycan precursors.
-
Daptomycin , a lipopeptide, inserts into the bacterial cell membrane, causing depolarization and ion leakage, which leads to cell death.
-
This compound's mechanism is distinct and not yet fully characterized, representing an area of active research.
Signaling Activity in Streptomyces
A defining feature of this compound is its role as a signaling molecule. At nanomolar concentrations, it induces profound physiological changes in various Streptomyces species, including the formation of aerial mycelia (a key step in sporulation) and the production of other secondary metabolites, including antibiotics.[1][9] This activity suggests this compound functions as a quorum-sensing molecule or a bacterial hormone, coordinating population-level behavior.
Figure 2: this compound's Signaling Role in Streptomyces.
This signaling function is not commonly observed for classic antibiotic NRPs like vancomycin or bacitracin, whose primary role is inter-species chemical warfare rather than intra-species communication.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from antimicrobial susceptibility testing.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
1. Preparation of Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar medium.
- Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).
- The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Microtiter Plate:
- A 96-well microtiter plate is used.
- The antimicrobial compound (e.g., this compound) is serially diluted (typically two-fold) in the broth medium across the wells of a row.
- This creates a gradient of drug concentrations.
- Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).
3. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well (except the negative control).
- The plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.
4. Interpretation of Results:
- After incubation, the plate is visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12]
Biosynthesis: The Nonribosomal Peptide Synthetase (NRPS) Workflow
All peptides discussed in this guide are synthesized via the NRPS machinery. This modular enzymatic assembly line is fundamental to their creation and structural diversity.
Figure 3: General Workflow of a Nonribosomal Peptide Synthetase (NRPS) Module.
Each NRPS module is responsible for the incorporation of one specific amino acid into the growing peptide chain. It typically contains three core domains:
-
A (Adenylation) Domain: Selects a specific amino acid and activates it using ATP.[4]
-
PCP (Peptidyl Carrier Protein) Domain: The activated amino acid is tethered to this "swinging arm" domain.
-
C (Condensation) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain from the previous module.[4]
After the final amino acid is added, a TE (Thioesterase) Domain releases the completed peptide, often catalyzing its cyclization to form the final active product.[4] The immense combinatorial potential of these modules allows for the synthesis of highly complex and diverse molecules like this compound.
Conclusion
This compound is a remarkable nonribosomal peptide that distinguishes itself through a dual mechanism of action: targeted antibacterial activity and potent intercellular signaling. While its antibiotic spectrum against Gram-positive bacteria is significant, its ability to act as a bacterial hormone in Streptomyces at nanomolar concentrations is a unique characteristic not typically associated with classic NRP antibiotics like vancomycin or daptomycin.[1][10] The complexity of its structure, assembled by a sophisticated NRPS system, and its unelucidated antibiotic mechanism of action make this compound and its analogues compelling subjects for future research and drug development.[2][9] Understanding its unique signaling pathways could also provide new avenues for controlling bacterial behavior and antibiotic production.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonribosomal antibacterial peptides that target multidrug-resistant bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00031J [pubs.rsc.org]
- 4. Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nonribosomal antibacterial peptides that target multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hormaomycins B and C: New Antibiotic Cyclic Depsipeptides from a Marine Mudflat-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target and Mode of Action of Hormaomycin in Sensitive Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hormaomycin, a cyclic depsipeptide antibiotic, has demonstrated potent activity against a narrow spectrum of bacteria, primarily Gram-positive species. While its antibacterial properties are established, its precise molecular target and mechanism of action remain elusive. This guide provides a comparative framework for the validation of this compound's target and mode of action, presenting its known antibacterial profile alongside a proposed experimental workflow. This guide also contrasts this compound with well-characterized antibiotics representing distinct mechanisms of action to provide a clear benchmark for data interpretation.
Comparative Antibacterial Activity
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's potency. The following table summarizes the known MIC values for this compound and its analogues against a panel of sensitive and resistant bacteria, compared with antibiotics that have established and distinct modes of action: cell wall synthesis inhibition (Ampicillin), protein synthesis inhibition (Tetracycline), and DNA replication inhibition (Ciprofloxacin).
| Organism | This compound (μM) [1] | This compound B (μM) [1] | This compound C (μM) [1] | Ampicillin (μg/mL) | Tetracycline (μg/mL) | Ciprofloxacin (μg/mL) |
| Gram-Positive | ||||||
| Staphylococcus aureus ATCC 25923 | 0.4 | 7 | 14 | 0.25 - 2 | 0.5 - 4 | 0.25 - 1 |
| Bacillus subtilis ATCC 6633 | 1.8 | 14 | 28 | ≤0.12 - 0.5 | 0.25 - 2 | 0.12 - 0.5 |
| Kocuria rhizophila NBRC 12708 | 0.03 | 0.4 | 0.9 | <0.016 - 0.25[2][3] | 0.125 - 2[1][4] | 8[1] |
| Streptococcus pyogenes ATCC 19615 | 1.8 | 14 | 28 | ≤0.03 - 0.25 | 0.25 - 2 | 0.25 - 1 |
| Gram-Negative | ||||||
| Klebsiella pneumoniae ATCC 10031 | >113 | >115 | >113 | 8 - >128 | 4 - 32 | ≤0.25 - 2 |
| Salmonella enterica ATCC 14028 | >113 | >115 | >113 | 2 - 8 | 4 - 16 | ≤0.015 - 0.25 |
| Proteus hauseri NBRC 3851 | 0.9 | 14 | 7 | 16 - 64 | >128 | ≤0.12 - 0.5 |
| Escherichia coli ATCC 25922 | >113 | >115 | >113 | 2 - 8 | 0.5 - 4 | ≤0.015 - 0.25 |
Proposed Experimental Workflow for Target and Mode of Action Validation
Given that the precise mechanism of this compound is unknown, a systematic approach is required for its elucidation. The following workflow outlines a series of experiments designed to identify the molecular target and validate the mode of action of this compound.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Principle: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Protocol:
-
Prepare a series of two-fold serial dilutions of this compound and comparator antibiotics in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Macromolecular Synthesis Inhibition Assays
-
Principle: To identify which major cellular biosynthetic pathway (DNA replication, RNA transcription, protein synthesis, or cell wall synthesis) is inhibited by the antibiotic. This is achieved by measuring the incorporation of specific radiolabeled precursors into their respective macromolecules in the presence and absence of the antibiotic.
-
Protocol for Cell Wall Synthesis Inhibition:
-
Grow a mid-log phase culture of a sensitive bacterial strain.
-
Aliquot the culture into tubes containing different concentrations of this compound or a known inhibitor (e.g., Ampicillin).
-
Add a radiolabeled precursor of peptidoglycan synthesis, such as [¹⁴C]-N-acetylglucosamine.
-
Incubate for a defined period.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the macromolecules.
-
Filter the precipitate and wash to remove unincorporated radiolabel.
-
Measure the radioactivity of the filter using a scintillation counter. A decrease in radioactivity compared to the untreated control indicates inhibition of cell wall synthesis.
-
-
Protocol for Protein Synthesis Inhibition:
-
Follow a similar procedure as above, but use a radiolabeled amino acid, such as [³⁵S]-methionine, as the precursor.
-
A known protein synthesis inhibitor, such as Tetracycline, should be used as a positive control.
-
A reduction in incorporated radioactivity indicates inhibition of protein synthesis.
-
-
Protocol for DNA Replication Inhibition:
-
Follow a similar procedure, using a radiolabeled deoxynucleotide, such as [³H]-thymidine.
-
A known DNA replication inhibitor, such as Ciprofloxacin, should be used as a positive control.
-
A decrease in incorporated radioactivity points to inhibition of DNA replication.
-
Proteomic Profiling
-
Principle: To identify global changes in the bacterial proteome in response to antibiotic treatment, providing clues about the cellular processes affected and potential resistance mechanisms.
-
Protocol:
-
Treat a mid-log phase bacterial culture with a sub-inhibitory concentration of this compound for a short period.
-
Harvest the cells and extract the total protein.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a protein database and specialized software.
-
Compare the protein expression profiles of this compound-treated and untreated cells to identify up- or down-regulated proteins.
-
Affinity Chromatography for Target Identification
-
Principle: To isolate the specific cellular target(s) of this compound by using the antibiotic as a "bait" to pull down its binding partners from a cell lysate.
-
Protocol:
-
Synthesize a this compound analogue with a linker arm suitable for immobilization on a solid support (e.g., agarose beads).
-
Prepare a cell lysate from a sensitive bacterial strain.
-
Incubate the cell lysate with the this compound-conjugated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
Identify the eluted proteins by mass spectrometry.
-
Hypothetical Signaling Pathway Affected by this compound
Given this compound's known role as a signaling molecule in Streptomyces, it is plausible that its antibiotic activity in other bacteria could stem from interference with a critical signaling pathway. The following diagram illustrates a hypothetical two-component signaling pathway that could be a target.
Logical Framework for Mode of Action Determination
The results from the proposed experimental workflow can be interpreted within a logical framework to deduce the most probable mode of action of this compound.
By systematically applying this comprehensive validation strategy, the molecular target and precise mode of action of this compound can be elucidated. This knowledge is paramount for its potential development as a therapeutic agent and for understanding its role in microbial ecology. The comparative data and experimental frameworks provided in this guide offer a robust starting point for researchers dedicated to unraveling the mysteries of this potent natural product.
References
- 1. Persistent Bloodstream Infection with Kocuria rhizophila Related to a Damaged Central Catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Kocuria rhizophila Infection: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expanding spectrum of human infections caused by Kocuria species: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hormaomycin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Hormaomycin is paramount to maintaining a safe laboratory environment and preventing environmental contamination. this compound, a structurally complex depsipeptide with significant biological activity, requires careful consideration for its disposal due to its potent antibiotic properties and potential cytotoxic effects.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential procedural steps based on best practices for the disposal of cytotoxic and hazardous pharmaceutical waste.
Immediate Safety and Handling Considerations
All laboratory personnel handling this compound should be thoroughly trained in the procedures for managing cytotoxic agents.[3][4] Personal Protective Equipment (PPE) is mandatory and should be disposed of as contaminated waste.[3][4]
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Disposal Requirement |
| Gloves | Double gloving with chemotherapy-rated gloves is recommended. | Disposed of as cytotoxic waste.[3][4] |
| Gown | Disposable, lint-free, solid-front gown with closed back and cuffs. | Disposed of as cytotoxic waste.[4] |
| Eye Protection | Safety goggles or a face shield. | Decontaminated after use or disposed of as cytotoxic waste if disposable. |
| Work Area | All handling of this compound should occur within a certified biological safety cabinet (BSC) or a designated containment isolator.[5] | All materials used within the containment area must be treated as contaminated.[6] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste, categorized by its form.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
Due to the lack of specific degradation protocols for this compound, chemical inactivation should not be attempted without thorough validation. The primary method of disposal for this compound and associated waste is high-temperature incineration through a certified hazardous waste disposal facility.
Segregation of Waste
Proper segregation at the point of generation is critical to prevent cross-contamination and ensure regulatory compliance.[7]
-
Solid Waste: This includes unused or expired pure this compound, contaminated labware (e.g., pipette tips, microfuge tubes), and all used PPE.
-
Liquid Waste: This category encompasses stock solutions, spent culture media containing this compound, and any other aqueous or solvent-based solutions. Autoclaving is not a suitable method for deactivating antibiotic stock solutions and should be avoided.[8]
-
Sharps Waste: Needles, syringes, glass vials, and any other items that can puncture skin and are contaminated with this compound fall into this category.
Packaging and Labeling
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[4] These containers are often color-coded (e.g., purple or red) depending on institutional and regional regulations.[3][7]
-
Liquid Waste: Collect in a compatible, sealed, and shatter-proof hazardous chemical waste container.[8] The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Sharps Waste: Immediately place all contaminated sharps into a puncture-proof, leak-proof sharps container that is also labeled as "Cytotoxic Waste".[3][4]
Storage and Collection
-
Store all this compound waste in a designated, secure area with limited access, away from general laboratory traffic.
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the storage duration and scheduling of waste pickup by a certified hazardous waste contractor.
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Containment:
-
For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
For solid spills: Gently cover the spill with damp absorbent pads to avoid generating airborne dust.
-
-
Decontamination:
-
Carefully clean the spill area with a suitable decontaminating solution (e.g., a high-pH solution, if compatible with the spilled material and surfaces, or as recommended by your institution's EHS).
-
Work from the least contaminated to the most contaminated areas.
-
Perform the cleaning and rinsing cycle at least three times.
-
-
Disposal: All materials used for spill cleanup, including absorbent pads and PPE, must be disposed of as cytotoxic waste.[6]
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department in accordance with your facility's policies.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the biosynthesis of this compound, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. bitesizebio.com [bitesizebio.com]
Personal protective equipment for handling Hormaomycin
IMMEDIATE ACTION REQUIRED: The following information provides critical safety protocols for the handling and disposal of Hormaomycin. All personnel must review and adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
This compound is a potent, selective macrocyclic antibiotic agent with cytotoxic properties.[1][2][3] Due to its hazardous nature, stringent safety measures must be implemented during handling, storage, and disposal to protect researchers, scientists, and drug development professionals. The following guidelines are based on established protocols for managing cytotoxic compounds and should be considered mandatory for all personnel working with this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).[4] | Provides a robust barrier against dermal absorption, a primary route of exposure to cytotoxic drugs.[4][5] |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and closed front. | Protects skin and personal clothing from accidental splashes and spills.[6] |
| Eye Protection | Safety goggles or a full-face shield. | Shields eyes from contact with airborne particles or liquid splashes.[6][7] |
| Respiratory Protection | A fit-tested N95 or higher respirator. | Necessary when there is a risk of generating aerosols or handling the compound as a powder.[7] |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.
1. Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a fume hood, to control for airborne particles.[5]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that the spill kit is accessible and fully stocked.
-
Aseptic Technique: Employ aseptic techniques to prevent contamination of the product and the work environment.
-
Avoid Aerosolization: Handle this compound in a manner that minimizes the generation of dust or aerosols. If handling a powder, use appropriate tools and techniques to avoid dispersal.
2. Spill Management:
-
Immediate Action: In the event of a spill, immediately alert others in the vicinity and secure the area to prevent further contamination.
-
Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.[6]
-
Containment: Use an appropriate spill kit to absorb and contain the spill.
-
Decontamination: Clean the affected area thoroughly with a suitable deactivating agent, followed by a rinse with water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[6]
3. Disposal Plan:
-
Cytotoxic Waste: All materials that have come into contact with this compound, including used PPE, disposable labware, and spill cleanup materials, are considered cytotoxic waste.
-
Segregation: This waste must be segregated into clearly labeled, leak-proof containers designated for cytotoxic materials.
-
Disposal Protocol: Dispose of cytotoxic waste in accordance with institutional and local regulations for hazardous chemical waste.
Handling Workflow for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The structure of this compound and one of its all-peptide aza-analogues in solution: syntheses and biological activities of new this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. gerpac.eu [gerpac.eu]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
